(2S)-2-methyl-5-oxohexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54248-02-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S)-2-methyl-5-oxohexanoic acid |
InChI |
InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
RJKCQJNOJDMYEM-YFKPBYRVSA-N |
SMILES |
CC(CCC(=O)C)C(=O)O |
Isomeric SMILES |
C[C@@H](CCC(=O)C)C(=O)O |
Canonical SMILES |
CC(CCC(=O)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (2S)-2-methyl-5-oxohexanoic acid. The document details the key analytical techniques and methodologies used to confirm the structure and stereochemistry of this chiral γ-keto acid. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented and analyzed. Furthermore, a representative synthetic protocol and a plausible metabolic pathway are outlined to provide a broader context for the study of this molecule.
Introduction
This compound is a chiral organic compound featuring a carboxylic acid, a ketone functional group, and a stereocenter at the C-2 position.[1] Its structure suggests potential roles as a metabolic intermediate or a building block in the synthesis of more complex molecules. The precise determination of its structure is crucial for understanding its chemical properties and potential biological activity. This guide outlines the key analytical steps for its structural elucidation.
Chemical Structure:
Molecular Formula: C₇H₁₂O₃[1][2]
Molecular Weight: 144.17 g/mol [2][3]
CAS Number: 54248-02-1[3]
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | COOH |
| ~2.70 | q | 1H | H-2 |
| ~2.55 | t | 2H | H-4 |
| ~2.15 | s | 3H | H-6 |
| ~1.90 | m | 2H | H-3 |
| ~1.20 | d | 3H | 2-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~208.5 | C-5 (C=O, ketone) |
| ~180.0 | C-1 (C=O, acid) |
| ~43.0 | C-4 |
| ~39.5 | C-2 |
| ~29.8 | C-6 |
| ~28.0 | C-3 |
| ~16.5 | 2-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2970-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1705 | Strong | C=O stretch (carboxylic acid) |
| ~1410 | Medium | O-H bend (carboxylic acid) |
| ~1280 | Medium | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Possible Fragment |
| 144 | Moderate | [M]⁺ (Molecular Ion) |
| 129 | Low | [M - CH₃]⁺ |
| 99 | Moderate | [M - COOH]⁺ |
| 86 | Strong | [CH₃COCH₂CH₂]⁺ |
| 71 | Moderate | [CH₂CH(CH₃)COOH]⁺ |
| 57 | Strong | [CH₃CO]⁺ |
| 43 | Very Strong | [CH₃CO]⁺ |
Experimental Protocols
General Synthesis of a γ-Keto Acid
A representative, non-chiral synthesis could proceed as follows:
-
Michael Addition: Reaction of a suitable enolate, such as that derived from methyl propionate, with methyl vinyl ketone in the presence of a base (e.g., sodium methoxide) to form a diester intermediate.
-
Hydrolysis and Decarboxylation: Saponification of the diester with aqueous base (e.g., NaOH), followed by acidification and heating to promote decarboxylation, yielding the racemic 2-methyl-5-oxohexanoic acid.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Note: An enantioselective synthesis would require the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry at the C-2 position.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Visualization of a Plausible Metabolic Pathway
Due to the absence of specific literature on the metabolic fate of this compound, a hypothetical metabolic pathway is proposed based on the known metabolism of other keto acids. This pathway illustrates the potential entry of the molecule into central metabolic cycles.
Caption: Plausible metabolic fate of this compound.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR, IR, and MS data provide unambiguous evidence for the connectivity and functional groups within the molecule. While a specific enantioselective synthesis and its definitive biological role require further investigation, the data and methodologies presented in this guide provide a solid foundation for future research and development involving this chiral γ-keto acid.
References
An In-depth Technical Guide on (2S)-2-methyl-5-oxohexanoic acid
CAS Number: 105765-88-8 (Note: While the requested CAS number is 105765-88-8, extensive database searches indicate that the correct and commonly referenced CAS number for (2S)-2-methyl-5-oxohexanoic acid is 54248-02-1 . This guide will proceed with information pertaining to CAS 54248-02-1.)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a chiral organic compound featuring both a carboxylic acid and a ketone functional group. Due to a notable lack of specific research on this particular molecule's biological activities, this document combines available physicochemical data with inferred biological context based on the known roles of structurally related keto acids. Experimental protocols provided are representative methodologies for the synthesis and analysis of such compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, based on computational data and information from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | CymitQuimica[2] |
| SMILES | C--INVALID-LINK--C(=O)O | CymitQuimica[2] |
| InChI | InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | PubChem[1] |
| XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Smolecule |
| Hydrogen Bond Acceptor Count | 3 | Smolecule |
| Appearance | Colorless to pale yellow liquid or solid | Smolecule |
| Purity | Min. 95% (as commercially available) | CymitQuimica[3] |
Hypothetical Biological Context and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been extensively documented in publicly available literature. However, as a keto acid, it can be contextualized within broader metabolic and signaling pathways.
Keto acids are key intermediates in the metabolism of amino acids, fatty acids, and carbohydrates. They can serve as energy substrates, particularly under conditions of fasting or ketogenic diets, where they are converted to acetyl-CoA and enter the Krebs cycle.
Below is a diagram illustrating a hypothetical role of a generic keto acid in cellular metabolism, which could be analogous to the potential metabolic fate of this compound.
Caption: Hypothetical metabolic pathway for a keto acid.
Experimental Protocols
Representative Synthesis of 5-Oxo-Hexanoic Acid Derivatives
This protocol is adapted from patent literature describing the synthesis of 5-oxo-hexanoic acid and its derivatives, which shares the core structural motif of the target compound.
Materials:
-
Acetone
-
Acrylic acid or an acrylate ester (e.g., methyl acrylate)
-
Basic catalyst (e.g., a primary amine like isopropylamine)
-
Mesityl oxide (as a reaction promoter)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Solvent (if necessary)
-
Hydrochloric acid (for workup)
-
Sodium chloride (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a high-pressure reactor, combine acetone, the acrylic acid derivative, mesityl oxide (2-8% by weight of the reaction mixture), and a polymerization inhibitor.
-
Add the basic catalyst (0.01 to 0.2 mol per mol of the acrylic component).
-
Seal the reactor and heat the mixture to a temperature between 150°C and 250°C for 30 to 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a dilute HCl solution, followed by a saturated NaCl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography.
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of 5-oxo-hexanoic acid derivatives.
General Analytical Method: GC-MS Analysis of Keto Acids
This is a general protocol for the analysis of keto acids in a biological or chemical matrix.
Sample Preparation (Derivatization):
-
For aqueous samples, perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Dry the organic extract.
-
To the dried residue, add a derivatization agent to convert the carboxylic acid and ketone groups into more volatile and stable forms for GC analysis. A common method involves two steps:
-
Oximation: React the ketone group with an oximation reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form an oxime. This stabilizes the keto group.
-
Silylation: React the carboxylic acid group with a silylating agent (e.g., BSTFA with 1% TMCS) to form a trimethylsilyl ester.
-
-
The derivatized sample is then ready for injection into the GC-MS.
GC-MS Conditions:
-
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for separating organic acids (e.g., a dimethylpolysiloxane-based column).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a high temperature (e.g., 300°C).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Scan Range: Typically from m/z 50 to 550.
The following diagram outlines the logical flow of the analytical process.
Caption: Workflow for the GC-MS analysis of keto acids.
Conclusion
This compound is a chiral keto acid with well-defined chemical and physical properties. While specific biological data for this compound is scarce, its structural features suggest potential involvement in cellular metabolism, analogous to other keto acids. The provided synthesis and analytical protocols are representative methods that can be adapted for the study of this and similar molecules. Further research is warranted to elucidate the specific biological roles and potential applications of this compound in drug development and other scientific fields.
References
(2S)-2-methyl-5-oxohexanoic Acid: An Examination of Its Biological Significance
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-methyl-5-oxohexanoic acid, a chiral carboxylic acid with the CAS number 54248-02-1, is an organic compound whose biological significance is not extensively documented in publicly available scientific literature. While its chemical structure suggests potential for distinct biological activity and roles as a metabolic intermediate, there is a notable absence of in-depth studies elucidating its specific functions, associated signaling pathways, or quantitative effects on biological systems. This technical guide aims to provide a comprehensive overview of the currently available information on this compound and to transparently address the existing knowledge gaps.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is compiled from various chemical databases and supplier specifications.
| Property | Value | Source |
| CAS Number | 54248-02-1 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C--INVALID-LINK--C(=O)O | [1] |
| InChI | InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | [1] |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical identifiers and properties of the molecule.
Biological Context and Potential Significance
The structure of this compound, featuring both a carboxylic acid and a ketone functional group, along with a specific stereocenter at the second carbon, suggests that it could participate in various biological processes. The (2S) configuration implies that it may exhibit distinct biological activity compared to its (2R) enantiomer or the racemic mixture[1]. It has been postulated that compounds of this nature could serve as intermediates in metabolic pathways[1][3].
However, a thorough review of scientific literature and databases reveals a lack of specific studies investigating these potential roles. There are no published reports detailing its involvement in any signaling pathways, its efficacy as a bioactive compound, or its identification as a metabolite in any organism.
Experimental Protocols and Data
A critical component of a technical guide is the inclusion of detailed experimental methodologies and quantitative data. Due to the absence of published research on the biological significance of this compound, there are no established experimental protocols for its study in a biological context. Consequently, there is no quantitative data to present regarding its effects on cellular or physiological systems.
Logical Relationships and Potential Areas of Investigation
Given the current void in the understanding of this compound's biological role, a logical workflow for future investigation is proposed. The following diagram outlines a potential research path to elucidate its function.
Figure 1: Proposed Research Workflow. A logical progression for investigating the biological significance of this compound.
References
Unraveling the Metabolic Fate of (2S)-2-methyl-5-oxohexanoic Acid: A Theoretical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: (2S)-2-methyl-5-oxohexanoic acid is a chiral organic compound featuring both a methyl branch and a ketone group. While its presence and metabolic significance in biological systems are not extensively documented in publicly available literature, its structure suggests potential intersection with several core metabolic pathways. This technical guide synthesizes established biochemical principles to propose a hypothetical metabolic pathway for this compound. It is intended to serve as a foundational resource for researchers investigating the metabolism of novel branched-chain keto acids and for professionals in drug development exploring potential biotransformations of structurally related pharmaceutical compounds. This document outlines potential enzymatic reactions, degradation routes, and provides theoretical experimental frameworks for their investigation.
Introduction
This compound is a C7 carboxylic acid characterized by a methyl group at the alpha-position and a ketone at the 5-position. Its metabolic pathway has not been explicitly detailed in scientific literature. However, by examining the metabolism of structurally analogous compounds, such as branched-chain amino acids, keto acids, and methylated fatty acids, we can construct a plausible theoretical metabolic pathway. This guide will explore these potential routes, offering a framework for future experimental validation.
Hypothetical Metabolic Pathway
The metabolism of this compound is likely to proceed through pathways analogous to those for endogenous branched-chain keto acids and fatty acids. The key metabolic hubs for its degradation would likely involve mitochondrial matrix enzymes. Two primary routes are proposed: direct entry into a modified beta-oxidation pathway or initial reduction of the ketone group followed by oxidation.
Proposed Catabolic Pathway
A plausible catabolic pathway for this compound would involve a series of enzymatic reactions similar to those in fatty acid and branched-chain amino acid metabolism.
A potential sequence of reactions is as follows:
-
Activation: The pathway would likely initiate with the activation of the carboxylic acid to its coenzyme A (CoA) thioester, (2S)-2-methyl-5-oxohexanoyl-CoA, a reaction catalyzed by an acyl-CoA synthetase.
-
Reduction of the Ketone: The ketone group at the 5-position could be reduced to a hydroxyl group by a ketoreductase, utilizing NADH or NADPH as a cofactor.
-
Dehydrogenation: The resulting hydroxyl group could then be oxidized to a double bond, a reaction catalyzed by an acyl-CoA dehydrogenase.
-
Hydration: The double bond would then be hydrated by an enoyl-CoA hydratase.
-
Oxidation: The newly formed hydroxyl group is subsequently oxidized to a keto group by a hydroxyacyl-CoA dehydrogenase.
-
Thiolysis: Finally, the carbon chain is cleaved by a thiolase, releasing acetyl-CoA and a shorter acyl-CoA.
The presence of the alpha-methyl group would likely necessitate the involvement of specific enzymes that can handle branched-chain acyl-CoA esters, potentially involving a decarboxylation step similar to that seen in the catabolism of branched-chain amino acids. The branched-chain alpha-keto acid dehydrogenase complex could potentially play a role in the oxidative decarboxylation of this molecule.[1][2][3]
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data regarding the metabolic pathway of this compound. The following table is a template for organizing such data once it becomes available through experimental investigation.
| Parameter | Enzyme | Value | Units | Experimental Conditions | Reference |
| Km | Acyl-CoA Synthetase | Data not available | µM | Specify buffer, pH, temp. | N/A |
| kcat | Acyl-CoA Synthetase | Data not available | s-1 | Specify buffer, pH, temp. | N/A |
| Vmax | Ketoreductase | Data not available | µmol/min/mg | Specify buffer, pH, temp. | N/A |
| Metabolite Concentration | This compound | Data not available | µM | Specify tissue/cell type | N/A |
| Metabolic Flux | Pathway flux | Data not available | µmol/g/h | Specify conditions | N/A |
Theoretical Experimental Protocols
To elucidate the metabolic pathway of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro Enzyme Assays
Objective: To identify and characterize enzymes capable of metabolizing this compound.
Methodology:
-
Substrate Synthesis: Synthesize isotopically labeled (e.g., 13C or 14C) this compound.
-
Enzyme Source: Prepare cell lysates or purified recombinant enzymes hypothesized to be involved (e.g., acyl-CoA synthetases, dehydrogenases from bovine liver mitochondria).
-
Reaction: Incubate the labeled substrate with the enzyme source in a suitable buffer containing necessary cofactors (ATP, CoA, NAD+, etc.).
-
Analysis: Monitor the reaction over time using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a scintillation counter to identify and quantify metabolites.
-
Kinetic Analysis: Determine kinetic parameters (Km, Vmax) by varying the substrate concentration.
Cell Culture and Animal Studies
Objective: To investigate the metabolism of this compound in a biological context.
Methodology:
-
Cell Culture: Administer labeled this compound to cultured cells (e.g., HepG2 hepatocytes).
-
Animal Models: Administer the labeled compound to laboratory animals (e.g., mice or rats) via oral gavage or intravenous injection.
-
Sample Collection: Collect cell media, cell lysates, urine, feces, and blood samples at various time points.
-
Metabolite Profiling: Analyze the collected samples using LC-MS/MS and NMR to identify and quantify the parent compound and its metabolites.
-
Pathway Elucidation: Based on the identified metabolites, deduce the metabolic pathway.
Potential Signaling Pathway Interactions
While no direct evidence exists, the metabolism of this compound could intersect with key signaling pathways. For instance, the production of acetyl-CoA from its degradation could influence cellular energy status and impact pathways regulated by AMP-activated protein kinase (AMPK). Furthermore, as a short-chain fatty acid-like molecule, it might interact with free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation.
Conclusion
The metabolic fate of this compound remains to be experimentally determined. This technical guide provides a theoretically grounded starting point for researchers by proposing a plausible metabolic pathway based on established principles of biochemistry. The outlined experimental approaches offer a roadmap for the systematic investigation of this and other novel branched-chain keto acids. Elucidating such pathways is crucial for understanding the full spectrum of metabolic capabilities within an organism and holds significant implications for the fields of drug metabolism and toxicology. Future research in this area will be instrumental in filling the current knowledge gap.
References
The Enigmatic (2S)-2-methyl-5-oxohexanoic Acid: A Review of Publicly Available Data
An extensive review of scientific literature and chemical databases reveals a significant scarcity of specific information regarding the discovery, synthesis, and biological activity of (2S)-2-methyl-5-oxohexanoic acid. This document summarizes the limited available data and outlines general synthetic strategies that could potentially be applied to this chiral molecule. Due to the lack of detailed experimental results and biological studies, this guide serves as a foundational overview rather than an in-depth technical whitepaper.
Compound Identification
This compound is a chiral organic compound featuring a carboxylic acid and a ketone functional group. Its stereospecific nature, with a defined configuration at the second carbon, suggests that it may exhibit unique biological activities compared to its enantiomer or the racemic mixture.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 54248-02-1 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| InChI | InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
| SMILES | C--INVALID-LINK--C(=O)O |
Discovery and Synthesis
Potential Synthetic Approaches
While a specific, validated protocol for the synthesis of this compound has not been identified, general methods for the stereoselective synthesis of chiral α-methyl carboxylic acids and keto acids could be adapted. These strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic routes to this compound.
Detailed Methodologies (Generalized):
-
Chiral Auxiliary Approach: A suitable achiral starting material could be coupled to a chiral auxiliary. Subsequent diastereoselective alkylation at the α-position, followed by removal of the auxiliary, would yield the desired enantiomerically enriched product.
-
Asymmetric Catalysis: An enantioselective catalytic reaction, such as an asymmetric hydrogenation or alkylation of a suitable prochiral substrate, could directly introduce the chiral center with the desired (S) configuration.
-
Enzymatic Resolution: A racemic mixture of 2-methyl-5-oxohexanoic acid could be synthesized, followed by enzymatic resolution where an enzyme selectively reacts with one enantiomer, allowing for the separation of the (2S) form.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. While some databases suggest that the racemic mixture may have roles in metabolic pathways, these are not substantiated by detailed studies, and no data exists for the specific (2S) enantiomer.[3]
Quantitative Data
No quantitative data from experimental studies, such as percentage yields from synthesis, purity assessments, or biological assay results (e.g., IC₅₀, Kᵢ values), could be found for this compound.
Conclusion
This compound remains a largely uncharacterized compound in the public domain. While its chemical structure is known, there is a significant lack of information regarding its discovery, a validated synthetic protocol, and any potential biological function. The information presented here is based on general chemical principles and data for structurally related compounds. Further research is required to elucidate the properties and potential applications of this specific chiral molecule. Researchers and drug development professionals interested in this compound will likely need to undertake foundational research, including de novo synthesis and a full range of biological screening, to characterize its properties.
References
Enantiomeric Purity of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-methyl-5-oxohexanoic acid is a chiral building block with potential applications in the synthesis of complex molecular targets and active pharmaceutical ingredients. Control and accurate assessment of its enantiomeric purity are critical for its use in drug development, where single enantiomers often exhibit desired therapeutic effects while their counterparts may be inactive or even harmful. This technical guide provides an in-depth overview of the methods for the synthesis, chiral separation, and analysis of the enantiomeric purity of this compound. While specific literature on this exact molecule is scarce, this guide consolidates established methodologies for analogous chiral keto acids, offering a robust framework for researchers.
Introduction
Chirality plays a pivotal role in drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This compound possesses a stereocenter at the C2 position, making it a chiral molecule. Ensuring high enantiomeric purity of this compound is essential for synthesizing enantiomerically pure downstream products and for elucidating its specific biological functions. This guide details the current state-of-the-art techniques for achieving and verifying the enantiomeric excess of this compound.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically enriched this compound can be approached through two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer selectively, and chiral resolution, which separates a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis methodologies for structurally similar γ-keto acids often involve the use of chiral auxiliaries, chiral catalysts, or biocatalysis.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral precursor of 2-methyl-5-oxohexanoic acid to direct a stereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
-
Asymmetric Catalysis: Metal-catalyzed or organocatalyzed asymmetric reactions, such as conjugate additions to α,β-unsaturated precursors, can establish the stereocenter at the C2 position with high enantioselectivity.
-
Biocatalysis: Enzymes, such as carbonyl reductases, can be employed for the asymmetric reduction of a prochiral precursor, leading to the formation of a chiral intermediate that can be converted to this compound.
Chiral Resolution
Chiral resolution separates the enantiomers of a racemic mixture of 2-methyl-5-oxohexanoic acid.
-
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers, having different physical properties, can be separated by crystallization, followed by the liberation of the individual enantiomers.
-
Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic esters of carboxylic acids. One enantiomer is selectively hydrolyzed or esterified, allowing for the separation of the unreacted enantiomer from the product.
Analytical Methods for Determining Enantiomeric Purity
Accurate determination of the enantiomeric excess (e.e.) is crucial. The most common and reliable methods for chiral carboxylic acids are chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving separation.
Table 1: Representative Chiral HPLC Conditions for the Analysis of Chiral Carboxylic Acids
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: These are general conditions and optimization is required for this compound.
Chiral Gas Chromatography (GC)
Chiral GC often requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) prior to analysis.
Table 2: Representative Chiral GC Conditions for the Analysis of Chiral Carboxylic Acid Esters
| Parameter | Condition |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chirasil-Dex CB) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp at 5 °C/min to 180 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Note: Derivatization to the methyl or ethyl ester is typically required. Conditions are illustrative and require optimization.
Experimental Protocols (General Methodologies)
Protocol for Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the 2-methyl-5-oxohexanoic acid sample in the mobile phase to a final concentration of 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.
-
Chromatographic Conditions:
-
Install a chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Set the mobile phase composition (e.g., n-Hexane:Isopropanol:Trifluoroacetic acid 90:10:0.1).
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 210 nm.
-
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Protocol for Chiral GC Analysis (after Derivatization)
-
Derivatization to Methyl Ester:
-
Dissolve 10 mg of the acid in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 2 hours.
-
After cooling, add 5 mL of water and extract with 3 x 5 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.
-
-
Sample Preparation for GC: Dilute the resulting methyl ester in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Install a chiral capillary column (e.g., Chirasil-Dex CB, 25 m x 0.25 mm x 0.25 µm).
-
Set the injector temperature to 250 °C and the detector temperature to 250 °C.
-
Set the oven temperature program (e.g., 80 °C for 2 min, then ramp at 5 °C/min to 180 °C and hold for 10 min).
-
Use helium as the carrier gas with a constant flow rate.
-
-
Injection: Inject 1 µL of the sample solution with an appropriate split ratio.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
Visualizations
Logical Workflow for Enantiomeric Purity Assessment
Caption: Workflow for obtaining and assessing the enantiomeric purity.
Decision Pathway for Chiral Analysis Method Selection
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
The determination of the enantiomeric purity of this compound is a critical step in its application for research and drug development. While direct, published methods for this specific compound are limited, a robust analytical framework can be established by adapting well-documented procedures for similar chiral keto acids. Chiral HPLC and GC stand as the primary analytical techniques, offering reliable and reproducible results. The successful implementation of the synthetic and analytical strategies outlined in this guide will enable researchers to confidently produce and characterize enantiomerically pure this compound for their specific needs. Further research into the development of specific, validated analytical methods for this compound is warranted.
Theoretical Exploration of 2-Methyl-5-oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Methyl-5-oxohexanoic acid is a keto acid that holds potential interest in the fields of metabolic research and drug development. Its structure, featuring both a carboxylic acid and a ketone functional group, suggests possible involvement in various biochemical pathways, particularly those related to fatty acid and amino acid metabolism. This technical guide provides a comprehensive overview of the theoretical studies of 2-methyl-5-oxohexanoic acid, summarizing its known properties, proposing a potential synthetic route, and postulating its metabolic fate based on established biochemical principles.
Physicochemical Properties
Quantitative data for 2-methyl-5-oxohexanoic acid is crucial for its application in experimental settings. The following table summarizes its key physicochemical properties.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem |
| IUPAC Name | 2-methyl-5-oxohexanoic acid | PubChem |
| CAS Number | 54248-02-1 | PubChem |
| Appearance | Colorless to pale yellow liquid or solid | Smolecule |
| InChI Key | RJKCQJNOJDMYEM-UHFFFAOYSA-N | PubChem |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of 2-methyl-5-oxohexanoic acid. The following tables present available spectroscopic data.
| Chemical Shift (ppm) | Assignment |
| ~180 | C1 (Carboxylic Acid) |
| ~208 | C5 (Ketone) |
| ~40 | C2 |
| ~30 | C4 |
| ~30 | C6 |
| ~20 | C3 |
| ~18 | C7 (Methyl) |
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | -COOH |
| ~2.6 | Quartet | 1H | H-2 |
| ~2.5 | Triplet | 2H | H-4 |
| ~2.2 | Singlet | 3H | H-6 |
| ~1.9 | Multiplet | 2H | H-3 |
| ~1.2 | Doublet | 3H | H-7 |
Infrared (IR) Spectroscopy Data [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~2500-3300 | O-H stretch (Carboxylic Acid) |
| ~1710 | C=O stretch (Ketone) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~2950 | C-H stretch (Aliphatic) |
Mass Spectrometry (MS) Data [1]
| m/z | Interpretation |
| 144 | Molecular Ion [M]⁺ |
| 129 | [M - CH₃]⁺ |
| 99 | [M - COOH]⁺ |
| 86 | McLafferty rearrangement product |
| 71 | |
| 58 | |
| 43 | [CH₃CO]⁺ (Base Peak) |
Proposed Synthesis Protocol
Proposed Synthesis Workflow:
Detailed Methodology (Proposed):
-
Michael Addition: Diethyl methylmalonate is reacted with methyl vinyl ketone in the presence of a catalytic amount of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is stirred at room temperature to facilitate the conjugate addition.
-
Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis and decarboxylation by refluxing with a strong acid, such as hydrochloric acid. This step removes the ester groups and one of the carboxylic acid groups to yield the final product, 2-methyl-5-oxohexanoic acid.
-
Purification: The product can be purified by extraction and subsequent distillation or chromatography.
Putative Metabolic Pathway
While the precise metabolic fate of 2-methyl-5-oxohexanoic acid has not been elucidated, a putative pathway can be proposed based on the known metabolism of branched-chain amino acids and keto acids. It is likely metabolized via pathways that handle endogenous branched-chain keto acids derived from amino acids like leucine.
Proposed Metabolic Pathway:
Pathway Description:
-
Activation: It is hypothesized that 2-methyl-5-oxohexanoic acid is first activated to its corresponding CoA ester.
-
Metabolism: The acyl-CoA derivative could then undergo a series of reactions analogous to the catabolism of branched-chain keto acids. This may involve oxidative decarboxylation and further degradation.
-
Entry into Central Metabolism: The resulting intermediates, such as acetyl-CoA and other acyl-CoA derivatives, could then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized as precursors for fatty acid synthesis or ketogenesis.
Disclaimer: The proposed synthesis protocol and metabolic pathway are theoretical and require experimental validation. They are provided as a guide for future research directions.
Potential Biological Activities and Research Directions
Given its structural similarity to intermediates in fatty acid and amino acid metabolism, 2-methyl-5-oxohexanoic acid may exhibit biological activities such as:
-
Modulation of Fatty Acid Metabolism: It could potentially inhibit or act as a substrate for enzymes involved in fatty acid oxidation or synthesis.
-
Interaction with Nuclear Receptors: Similar to other fatty acid-like molecules, it may act as a ligand for nuclear receptors such as PPARs, which are key regulators of lipid metabolism.
-
Neurological Effects: Short-chain fatty acids and keto acids are known to cross the blood-brain barrier and may have effects on neuronal function.
Future research should focus on the experimental validation of the proposed synthesis and the elucidation of its precise metabolic pathway and biological activities. Investigating its effects on key metabolic enzymes and cellular signaling pathways will be crucial to understanding its potential as a therapeutic agent or a research tool.
References
Solubility Profile of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Solubility Profile
(2S)-2-methyl-5-oxohexanoic acid possesses both a polar carboxylic acid group and a polar ketone group, which suggests it will exhibit good solubility in polar solvents. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the ketone group can act as a hydrogen bond acceptor. The seven-carbon backbone introduces a degree of nonpolar character, which may influence its solubility in less polar organic solvents.
Based on general principles of "like dissolves like," the predicted solubility of this compound in various classes of solvents is summarized in the table below. This table is intended as a qualitative guide for solvent selection in experimental work.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and ketone groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | Can interact via dipole-dipole interactions and hydrogen bond acceptance. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The nonpolar nature of these solvents is incompatible with the polar functional groups of the analyte. |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | The carboxylic acid will be deprotonated to form a highly soluble carboxylate salt. |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Similar to water | The compound is not expected to be protonated further in acidic solution. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of an organic acid like this compound.
Gravimetric Method (Shake-Flask)
This is a widely accepted method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) to equilibrate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container. This step is crucial to remove any undissolved solid particles.
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Weigh the container with the dried residue.
-
Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).
UV/Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore and can be used for rapid screening.
Materials:
-
This compound
-
Selected solvents
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Withdraw a small aliquot of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Data Presentation
Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.
Table 2: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Water | 25 | Gravimetric | |||
| Methanol | 25 | Gravimetric | |||
| Ethanol | 25 | Gravimetric | |||
| Acetone | 25 | Gravimetric | |||
| Hexane | 25 | Gravimetric | |||
| 5% NaOH | 25 | Visual | Soluble | - | Effervescence observed |
| 5% NaHCO₃ | 25 | Visual | Soluble | - | |
| 5% HCl | 25 | Visual |
Visualization of Experimental Workflow
The logical flow of the experimental determination of solubility can be visualized to provide a clear overview of the process.
Methodological & Application
Synthesis of (2S)-2-methyl-5-oxohexanoic Acid: A Detailed Guide for Researchers
Application Notes
(2S)-2-methyl-5-oxohexanoic acid is a chiral carboxylic acid with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its stereodefined methyl group and the presence of a ketone functionality make it a valuable building block for creating intricate molecular architectures. This document provides a comprehensive protocol for the asymmetric synthesis of this compound, employing a reliable chiral auxiliary-based method to ensure high enantiomeric purity. The described methodology is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
The synthetic strategy hinges on the diastereoselective alkylation of a chiral Evans oxazolidinone auxiliary. This well-established method allows for the precise installation of the methyl group at the C-2 position with the desired (S)-configuration. The subsequent steps involve the unmasking of a protected ketone and the final cleavage of the chiral auxiliary to yield the target acid. This protocol is designed to be robust and scalable, providing a clear pathway for obtaining the desired product in high yield and optical purity.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the diagram below. The key transformation is the diastereoselective alkylation of an N-propionyl Evans oxazolidinone with a protected 4-halobutan-2-one derivative.
Caption: Synthetic route to this compound.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Tetrahydrofuran (THF) was dried by passing it through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light or by staining with potassium permanganate. Column chromatography was performed on silica gel (230-400 mesh). NMR spectra were recorded on a 400 MHz spectrometer.
Step 1: Diastereoselective Alkylation
This step involves the formation of a sodium enolate from the N-propionyl Evans oxazolidinone, followed by alkylation with 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.
Protocol:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the alkylated product.
| Compound | Starting Material | Product Yield | Diastereomeric Ratio (dr) |
| Alkylated Intermediate | N-Propionyl Evans Oxazolidinone | 85-95% | >98:2 |
Step 2: Ketal Deprotection
The ketal protecting group is removed under acidic conditions to reveal the ketone functionality.
Protocol:
-
Dissolve the alkylated intermediate (1.0 eq) in a mixture of THF and 1 M aqueous HCl (2:1 v/v).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude deprotected intermediate is typically used in the next step without further purification.
| Compound | Starting Material | Product Yield |
| Deprotected Intermediate | Alkylated Intermediate | 90-98% (crude) |
Step 3: Cleavage of the Chiral Auxiliary
The final step involves the hydrolytic cleavage of the oxazolidinone auxiliary to yield the target carboxylic acid.
Protocol:
-
Dissolve the deprotected intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v) and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).
-
Acidify the mixture to pH 2-3 with 1 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
| Compound | Starting Material | Product Yield | Enantiomeric Excess (ee) |
| This compound | Deprotected Intermediate | 80-90% | >98% |
Experimental Workflow
The overall experimental workflow is summarized in the following diagram.
Application Notes and Protocols for Chiral Resolution of 2-Methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For carboxylic acids, lipases are commonly employed to catalyze the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.
Principle
In a racemic mixture of 2-methyl-5-oxohexanoic acid, a lipase will selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other (S-enantiomer). This results in a mixture of the unreacted acid (enriched in the S-enantiomer) and the newly formed ester (enriched in the R-enantiomer). These two products can then be separated based on their different chemical properties.
Data Presentation: Representative Data for Analogous 2-Methylalkanoic Acids
The following table summarizes representative data from the enzymatic resolution of 2-methylalkanoic acids using Candida rugosa lipase, demonstrating the potential efficacy of this method.[1]
| Racemic Substrate | Alcohol | Enantiomeric Excess (ee) of Unreacted Acid | Enantiomeric Ratio (E) | Reference |
| 2-Methyloctanoic Acid | 1-Octanol | 99.6% (R) | >100 | [1] |
| 2-Methyldecanoic Acid | 1-Decanol | 95% (R) | 40 | [1] |
Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification
This protocol is adapted from the successful resolution of 2-methylalkanoic acids.[1]
Materials:
-
Racemic 2-methyl-5-oxohexanoic acid
-
Candida rugosa lipase (immobilized or free)
-
An appropriate long-chain alcohol (e.g., 1-octanol)
-
Organic solvent (e.g., hexane)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Hydrated salt for water activity control (optional)
-
Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, temperature controller)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-methyl-5-oxohexanoic acid (1 equivalent) and the chosen alcohol (e.g., 1-octanol, 1.5 equivalents) in hexane.
-
Enzyme Addition: Add Candida rugosa lipase (typically 10-50% by weight of the acid).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
Reaction Quenching: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the unreacted carboxylic acid with a basic aqueous solution (e.g., 1M sodium bicarbonate).
-
The organic layer will contain the ester. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Acidify the aqueous layer containing the carboxylate salt with 1M HCl to pH 2-3 and extract the carboxylic acid with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the unreacted 2-methyl-5-oxohexanoic acid enriched in one enantiomer.
-
-
Purification: The enriched ester and acid can be further purified by silica gel column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of the resolved acid and ester using chiral HPLC or GC.
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Diastereomeric Salt Crystallization
This classical resolution method involves the reaction of a racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
Principle
When racemic 2-methyl-5-oxohexanoic acid ((R/S)-acid) is treated with an enantiomerically pure chiral amine, such as (1R,2S)-(-)-ephedrine or (R)-(+)-1-phenylethylamine, two diastereomeric salts are formed: ((R)-acid · (R)-base) and ((S)-acid · (R)-base). These diastereomers have different solubilities in a given solvent, allowing one to crystallize preferentially out of solution.
Data Presentation: Representative Data for Analogous Carboxylic Acids
The following table provides examples of successful resolutions of carboxylic acids using chiral amines.
| Racemic Acid | Chiral Resolving Agent | Solvent | Isolated Diastereomer | Reference |
| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | (R)-Mandelate salt | [2] |
| (±)-α-Phenylethylamine | (2R,3R)-Tartaric Acid | Methanol | (S)-Amine-(R,R)-tartrate | [3] |
Experimental Protocol: Resolution with (1R,2S)-(-)-Ephedrine
This protocol is a general procedure adapted from the resolution of mandelic acid.[2]
Materials:
-
Racemic 2-methyl-5-oxohexanoic acid
-
(1R,2S)-(-)-Ephedrine
-
A suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures with water)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel)
-
Heating mantle
-
Ice bath
Procedure:
-
Salt Formation: In an Erlenmeyer flask, dissolve racemic 2-methyl-5-oxohexanoic acid (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in the same solvent and add it to the acid solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal may induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in the less soluble diastereomer.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected salt from a fresh portion of the hot solvent.
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) until the solution is acidic (pH ~1-2) to protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extract the free enantiomerically enriched 2-methyl-5-oxohexanoic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Recovery of Resolving Agent: The aqueous layer containing the chiral amine hydrochloride can be basified with a strong base (e.g., NaOH) to recover the resolving agent by extraction with an organic solvent.
-
Analysis: Determine the enantiomeric excess of the resolved acid by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer if available.
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Principle
The racemic mixture of 2-methyl-5-oxohexanoic acid (or a suitable derivative) is injected into an HPLC system equipped with a chiral column. The enantiomers form transient diastereomeric complexes with the chiral stationary phase. The different stabilities of these complexes result in different retention times, allowing for their separation.
Data Presentation: Representative Data for Analogous Carboxylic Acids
The following table shows examples of chiral HPLC separations for related carboxylic acids on polysaccharide-based columns.
| Analyte | Chiral Stationary Phase | Mobile Phase | Mode | Reference |
| 2-Aryloxycarboxylic acids | Chiralcel OD-H | n-Hexane/2-Propanol/TFA | Normal Phase | [4] |
| 2-Aryloxycarboxylic acids | Chiralpak AD | n-Hexane/2-Propanol/TFA | Normal Phase | [4] |
Experimental Protocol: Analytical Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method for 2-methyl-5-oxohexanoic acid.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak IA, IB, IC, or IG; or Chiralcel OD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
-
Sample of racemic 2-methyl-5-oxohexanoic acid
Procedure:
-
Sample Preparation: Dissolve a small amount of racemic 2-methyl-5-oxohexanoic acid in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralpak IA or Chiralcel OD-H, which have broad applicability.
-
Method Development (Screening):
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
-
Reversed Phase:
-
Mobile Phase A: Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid
-
Mobile Phase B: Methanol/Water (50:50, v/v) + 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
-
-
Optimization: If partial separation is observed, optimize the resolution by:
-
Adjusting the ratio of the strong solvent (alcohol) to the weak solvent (hexane) in normal phase, or the organic modifier to water in reversed phase.
-
Changing the alcohol modifier (e.g., from isopropanol to ethanol).
-
Varying the concentration or type of the acidic/basic additive.
-
Lowering the flow rate to increase efficiency.
-
Adjusting the column temperature.
-
-
Preparative Separation (if required): Once an analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate. Fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the purified enantiomers.
Logical Relationship Diagram
Caption: Logical workflow for Chiral HPLC method development.
Conclusion
The chiral resolution of 2-methyl-5-oxohexanoic acid can be approached through several well-established methodologies. Enzymatic kinetic resolution offers a green and highly selective option. Diastereomeric salt crystallization is a classical and scalable method suitable for larger quantities. Chiral HPLC provides a powerful tool for both analytical determination of enantiomeric purity and for preparative-scale separation. The protocols and data presented in these application notes, based on successful resolutions of analogous compounds, serve as a comprehensive guide for researchers to develop a robust and efficient method for obtaining the enantiomers of 2-methyl-5-oxohexanoic acid. It is recommended to perform initial small-scale screening experiments to determine the most suitable method and optimal conditions for this specific molecule.
References
Application Notes and Protocols for the Purification of (2S)-2-methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (2S)-2-methyl-5-oxohexanoic acid, a chiral carboxylic acid that may serve as a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are essential for obtaining the desired enantiomer with high purity, a critical aspect in drug development to ensure therapeutic efficacy and safety.
Introduction
This compound is an organic compound featuring both a carboxylic acid and a ketone functional group, with a stereocenter at the second carbon position. The presence of this chiral center necessitates the use of specific purification techniques to isolate the desired (S)-enantiomer from a racemic mixture or from impurities generated during synthesis. The purification strategies detailed below are based on established chemical principles and are widely applicable to the separation of chiral carboxylic acids. These methods include a fundamental acid-base extraction for initial purification, followed by more specialized techniques for chiral resolution, namely diastereomeric salt crystallization and preparative chiral high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected quantitative outcomes for the different purification techniques described in this document. The data is representative of typical results achievable for the purification of chiral carboxylic acids and may serve as a benchmark for the purification of this compound.
| Purification Technique | Typical Recovery/Yield (%) | Purity (%) | Enantiomeric Excess (ee) (%) | Throughput |
| Acid-Base Extraction | > 95% | > 95% (achiral) | 0% (no resolution) | High |
| Diastereomeric Salt Crystallization | 30 - 45% (per cycle) | > 98% | > 95% | Medium |
| Preparative Chiral HPLC | > 90% | > 99% | > 99% | Low to Medium |
Experimental Protocols
Acid-Base Extraction for Initial Purification
This protocol describes the initial purification of this compound from a reaction mixture containing neutral or basic impurities. This technique leverages the acidic nature of the carboxylic acid group to selectively extract it into an aqueous basic solution.
Materials:
-
Crude 2-methyl-5-oxohexanoic acid mixture
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the crude mixture containing 2-methyl-5-oxohexanoic acid in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction with Base: Add 1 M NaOH solution to the separatory funnel, stopper it, and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The carboxylate salt of 2-methyl-5-oxohexanoic acid will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete transfer of the acid. Combine the aqueous extracts.
-
Washing (Optional): The organic layer, now containing neutral and basic impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to recover these components if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl while stirring until the pH is acidic (pH ~2), as confirmed by pH paper. The protonated 2-methyl-5-oxohexanoic acid will precipitate out if it is a solid or form an oily layer if it is a liquid.
-
Back-Extraction: Extract the acidified aqueous solution with fresh diethyl ether. The purified 2-methyl-5-oxohexanoic acid will now be in the organic layer. Repeat the extraction to maximize recovery.
-
Final Washing and Drying: Combine the organic extracts and wash with brine to remove excess water. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified, racemic 2-methyl-5-oxohexanoic acid.
Chiral Resolution by Diastereomeric Salt Crystallization
This protocol describes the separation of the (S)-enantiomer of 2-methyl-5-oxohexanoic acid from the (R)-enantiomer by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1][2]
Materials:
-
Racemic 2-methyl-5-oxohexanoic acid
-
(R)-(+)-1-phenylethylamine (or another suitable chiral amine)
-
Methanol (or other suitable solvent like ethanol or acetone)
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Filtration apparatus (Büchner funnel)
-
Crystallization dish
Protocol:
-
Salt Formation: Dissolve the racemic 2-methyl-5-oxohexanoic acid in a minimal amount of a suitable solvent (e.g., methanol) in a flask. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in the same solvent.
-
Mixing and Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will form. Allow the solution to stand at room temperature, and then cool it in an ice bath to induce crystallization. The less soluble diastereomeric salt, for instance, the ((S)-acid)-((R)-amine) salt, will preferentially crystallize.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate will be enriched in the more soluble diastereomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from the same solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt crystals in water and add 1 M HCl to acidify the solution (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extraction: Extract the mixture with diethyl ether. The desired this compound will be in the organic layer, while the amine hydrochloride will remain in the aqueous layer.
-
Isolation: Wash the organic layer with brine, dry it over anhydrous MgSO₄, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purification of this compound using preparative chiral HPLC. This technique is highly effective for achieving very high enantiomeric purity. The selection of the chiral stationary phase (CSP) and mobile phase is crucial and may require some method development. Polysaccharide-based CSPs are often effective for the separation of chiral carboxylic acids.
Materials:
-
Enantiomerically enriched or racemic 2-methyl-5-oxohexanoic acid
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (isopropanol)
-
Trifluoroacetic acid (TFA)
-
Preparative chiral HPLC system with a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel® OD or Chiralpak® AD)
Protocol:
-
Sample Preparation: Dissolve the 2-methyl-5-oxohexanoic acid sample in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
System Setup:
-
Column: Install a preparative chiral column suitable for carboxylic acids.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separation of acids is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with a small amount of a strong acid additive like trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.[3]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: Use a UV detector at a suitable wavelength (e.g., 210-220 nm for the carboxylic acid chromophore).
-
-
Injection and Elution: Inject the sample onto the column. The two enantiomers will separate and elute at different retention times.
-
Fraction Collection: Collect the fractions corresponding to the elution of the desired (S)-enantiomer.
-
Purity Analysis: Analyze the collected fractions using analytical chiral HPLC to confirm the enantiomeric purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the initial purification of 2-methyl-5-oxohexanoic acid using acid-base extraction.
Caption: Workflow for the chiral resolution of 2-methyl-5-oxohexanoic acid via diastereomeric salt crystallization.
Caption: Workflow for the purification of this compound using preparative chiral HPLC.
References
Application Notes and Protocols for the Quantification of (2S)-2-methyl-5-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-methyl-5-oxohexanoic acid is a chiral keto-carboxylic acid that may serve as a significant biomarker or an intermediate in various metabolic pathways. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its physiological roles, diagnosing metabolic disorders, and in pharmacokinetic studies during drug development. The presence of both a carboxylic acid and a ketone functional group, along with a chiral center, presents unique analytical challenges, including low volatility, thermal instability, and the need for stereospecific separation.
This document provides detailed analytical methods for the quantification of this compound, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods often necessitate derivatization to enhance the analyte's chromatographic and mass spectrometric properties.
Analytical Approaches
The quantification of this compound typically involves chromatographic separation coupled with mass spectrometric detection. The choice between LC-MS/MS and GC-MS often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying keto acids in complex biological fluids.[1][2] Derivatization of the keto group is commonly employed to improve ionization efficiency and chromatographic retention. Chiral High-Performance Liquid Chromatography (HPLC) can be utilized for the specific quantification of the (2S)-enantiomer.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution. However, due to the low volatility and thermal instability of keto acids, derivatization is mandatory.[4] This typically involves a two-step process: oximation of the ketone and silylation or esterification of the carboxylic acid.[5][6] Chiral GC columns are available for the separation of enantiomers.[7]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of keto acids using LC-MS/MS, which can be expected to be similar for the analysis of this compound.
| Parameter | LC-MS/MS Method 1 (PFBHA Derivatization)[1][2] | LC-MS/MS Method 2 (Branched-Chain Keto Acids)[8] |
| Limit of Detection (LOD) | 0.01–0.25 µM | 5 nM |
| Limit of Quantification (LOQ) | Not explicitly stated, but above LOD | 15 nM |
| Linearity (r²) | > 0.997 | Not explicitly stated |
| Concentration Range | Up to 300 µM | 7.8 to 32,000 nM |
| Recovery | 96–109% | Not explicitly stated |
| Reproducibility (CV) | 1.1–4.7% | Not explicitly stated |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS with PFBHA Derivatization
This protocol is adapted from established methods for the analysis of other keto acids in biological samples.[1][2]
1. Sample Preparation (from Plasma)
-
To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
2. Derivatization
-
To the supernatant from the previous step, add 50 µL of 50 mM O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water and 50 µL of 100 mM pyridine-p-toluenesulfonate (PPTS) buffer (pH 5).
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
3. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: For chiral separation, a Chiral AGP column or similar is recommended.[3] For achiral analysis, a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) can be used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C or equivalent).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: To be determined by infusing a derivatized standard of this compound. The precursor ion will be [M-H]⁻ of the PFBHA-derivatized analyte. Product ions will be generated by collision-induced dissociation.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Perform a linear regression analysis to determine the concentration of the analyte in the samples.
References
- 1. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(2S)-2-methyl-5-oxohexanoic Acid: A Chiral Building Block in Organic Synthesis
(2S)-2-methyl-5-oxohexanoic acid is a bifunctional organic molecule that holds potential as a versatile chiral building block for the synthesis of complex molecular architectures. Its structure, featuring a carboxylic acid, a ketone, and a stereocenter at the C-2 position, offers multiple reaction sites for strategic chemical modifications. This makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals and natural products. While specific, large-scale industrial applications are not extensively documented in publicly available literature, its functional group arrangement allows for its theoretical application in a variety of synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 54248-02-1[1] |
| Molecular Formula | C₇H₁₂O₃[1] |
| Molecular Weight | 144.17 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and water. |
| Chirality | (S)-configuration at C-2 |
Synthetic Applications
The unique combination of functional groups in this compound allows for a range of synthetic manipulations, making it a valuable precursor for various molecular scaffolds.
Precursor for Chiral Lactones
The keto-acid functionality allows for intramolecular cyclization to form chiral lactones, which are common structural motifs in natural products. For instance, reduction of the ketone followed by acid-catalyzed lactonization can yield a substituted γ-valerolactone.
Synthesis of Chiral Heterocycles
The carboxylic acid and ketone can be utilized to construct various heterocyclic rings. For example, condensation with hydrazines or hydroxylamines can lead to the formation of chiral pyridazinones or oxazinones, respectively. These heterocycles are prevalent in many biologically active compounds.
Elongation and Derivatization
The carboxylic acid can be activated and coupled with other molecules to extend the carbon chain or introduce new functional groups. The ketone provides a handle for olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds.
Experimental Protocols
The following are representative, hypothetical protocols for the synthesis and derivatization of this compound based on standard organic chemistry methodologies.
Protocol 1: Enantioselective Synthesis of this compound via Asymmetric Michael Addition
This protocol describes a potential enantioselective synthesis starting from a prochiral precursor.
Materials:
-
5-Oxohexenoic acid methyl ester
-
Methylmalonic acid
-
Chiral amine catalyst (e.g., a derivative of proline)
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 5-oxohexenoic acid methyl ester (1.0 eq) and methylmalonic acid (1.2 eq) in toluene (0.5 M) is added the chiral amine catalyst (0.1 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with 1 M HCl and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the methyl ester of this compound.
-
The purified ester is then hydrolyzed using 1 M NaOH at room temperature.
-
After acidification with 1 M HCl, the product is extracted with ethyl acetate, dried, and concentrated to yield this compound.
| Step | Reactants | Reagents/Solvents | Expected Yield (%) | Expected Enantiomeric Excess (%) |
| 1 | 5-Oxohexenoic acid methyl ester, Methylmalonic acid | Chiral amine catalyst, Toluene | - | - |
| 2 | - | - | - | - |
| 3-5 | Crude reaction mixture | 1 M HCl, Ethyl acetate, Brine, MgSO₄, Silica gel | 70-85 | >95 |
| 6-7 | Purified methyl ester | 1 M NaOH, 1 M HCl, Ethyl acetate | >95 | >95 |
Protocol 2: Derivatization to a Chiral γ-Lactone
This protocol outlines the conversion of this compound to a chiral lactone.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Amberlyst-15 resin
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate
Procedure:
-
This compound (1.0 eq) is dissolved in methanol (0.2 M).
-
The solution is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the crude hydroxy acid.
-
The crude hydroxy acid is dissolved in DCM (0.1 M), and Amberlyst-15 resin (10 wt%) is added.
-
The mixture is stirred at room temperature for 12 hours.
-
The resin is filtered off, and the filtrate is washed with saturated sodium bicarbonate solution, dried over MgSO₄, and concentrated to give the crude lactone.
-
Purification by column chromatography yields the pure (S)-5-methyl-dihydrofuran-2(3H)-one derivative.
| Step | Starting Material | Reagents/Solvents | Product | Expected Yield (%) |
| 1-5 | This compound | NaBH₄, Methanol, 1 M HCl, Ethyl acetate | (2S)-2-methyl-5-hydroxyhexanoic acid | 85-95 |
| 6-9 | (2S)-2-methyl-5-hydroxyhexanoic acid | Amberlyst-15, DCM, NaHCO₃ | (S)-5-methyl-dihydrofuran-2(3H)-one derivative | 75-85 |
Synthetic Pathways and Workflows
The following diagrams illustrate the potential synthetic utility of this compound.
Caption: Synthetic overview of this compound.
Caption: Experimental workflows for synthesis and derivatization.
References
Application Notes and Protocols for the Enzymatic Synthesis of (2S)-2-methyl-5-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-methyl-5-oxohexanoic acid is a chiral building block of interest in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Biocatalysis, utilizing enzymes, offers a green and highly selective alternative to traditional chemical synthesis methods for producing enantiomerically pure compounds. This document provides detailed application notes and a protocol for the enzymatic synthesis of this compound via kinetic resolution of its racemic precursor. The proposed method is based on the well-established enantioselective transesterification capabilities of lipases.
While direct enzymatic synthesis of this compound is not extensively reported, a robust strategy involves the kinetic resolution of a racemic mixture of 2-methyl-5-oxohexanoic acid. This approach leverages the ability of certain lipases to selectively catalyze the esterification of one enantiomer, allowing for the separation of the unreacted desired enantiomer.
Principle of the Method
The enzymatic synthesis of this compound is achieved through a kinetic resolution process. A racemic mixture of 2-methyl-5-oxohexanoic acid is subjected to esterification catalyzed by a lipase in the presence of an acyl donor. The lipase will preferentially catalyze the esterification of the (2R)-enantiomer, leaving the desired (2S)-enantiomer as the unreacted acid. The resulting mixture of the (2S)-acid and the (2R)-ester can then be separated.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Catalogue No. | Purpose |
| Racemic 2-methyl-5-oxohexanoic acid | Commercially Available | Varies | Starting material |
| Immobilized Lipase from Candida antarctica B (Novozym® 435) | Sigma-Aldrich | L4777 | Biocatalyst |
| Vinyl acetate | Sigma-Aldrich | V1503 | Acyl donor |
| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich | 34875 | Solvent |
| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | S233 | for extraction |
| Diethyl ether | Fisher Scientific | E138 | for extraction |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | S255 | Drying agent |
| (S)-2-methyl-5-oxohexanoic acid standard | Requires custom synthesis or specialized supplier | N/A | Analytical standard |
| (R)-2-methyl-5-oxohexanoic acid standard | Requires custom synthesis or specialized supplier | N/A | Analytical standard |
Table 2: Typical Reaction Parameters for Enzymatic Kinetic Resolution
| Parameter | Value |
| Substrate Concentration | 50-100 mM |
| Enzyme Loading | 10-20 mg/mL |
| Acyl Donor (Vinyl Acetate) | 1.5-2.0 equivalents |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Temperature | 30-40 °C |
| Reaction Time | 24-72 hours |
| Agitation | 150-200 rpm |
Table 3: Expected Outcomes and Analytical Metrics
| Metric | Target Value | Method of Determination |
| Conversion (%) | ~50% | HPLC |
| Enantiomeric Excess (e.e.) of (2S)-acid | >95% | Chiral HPLC or GC |
| Yield of (2S)-acid | up to 50% (theoretical max.) | Isolated yield calculation |
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-methyl-5-oxohexanoic acid
The synthesis of the starting racemic material can be achieved through various organic synthesis routes. One plausible method involves the alkylation of a suitable enolate with a methyl halide followed by hydrolysis. A detailed protocol for this synthesis is beyond the scope of this document, but the material is commercially available.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-methyl-5-oxohexanoic acid
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add racemic 2-methyl-5-oxohexanoic acid (e.g., 1.44 g, 10 mmol).
-
Add 50 mL of methyl tert-butyl ether (MTBE).
-
Add vinyl acetate (e.g., 1.72 g, 20 mmol, 2 equivalents).
-
Add immobilized lipase from Candida antarctica B (Novozym® 435) (e.g., 500 mg).
-
Seal the flask and place it in a temperature-controlled shaker set to 40 °C and 200 rpm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 12 hours).
-
Analyze the aliquots by HPLC to determine the conversion of the starting acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of the remaining acid.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with MTBE and dried for potential reuse.
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted this compound with a saturated aqueous solution of sodium bicarbonate (3 x 30 mL).
-
Combine the aqueous extracts and wash with diethyl ether (2 x 20 mL) to remove any residual ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the this compound with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.
-
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the purified this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
-
Derivatization (for GC analysis):
-
Convert the carboxylic acid to its methyl ester using diazomethane or by heating with methanol and a catalytic amount of acid.
-
Analyze the resulting methyl ester on a chiral GC column (e.g., a cyclodextrin-based column).
-
-
Chiral HPLC Analysis:
-
Use a chiral stationary phase column suitable for the separation of carboxylic acid enantiomers (e.g., a column based on a polysaccharide derivative).
-
A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid.
-
The e.e. is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Mandatory Visualization
Caption: Workflow for the enzymatic kinetic resolution of 2-methyl-5-oxohexanoic acid.
Logical Relationships
Application Note: A Robust Two-Step Derivatization Protocol for the GC-MS Analysis of 2-Methyl-5-Oxohexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small molecules, but its application is often limited to volatile and thermally stable compounds.[1] Many biologically relevant molecules, such as 2-methyl-5-oxohexanoic acid, possess polar functional groups (a carboxylic acid and a ketone) that render them non-volatile. Chemical derivatization is therefore a required step to convert these polar metabolites into their volatile counterparts for GC-MS analysis.[2] This application note provides a detailed, two-step protocol for the derivatization of 2-methyl-5-oxohexanoic acid. The procedure involves a methoxyamination step to protect the ketone group, followed by a silylation step to derivatize the carboxylic acid group.[3] This method effectively prevents the formation of multiple peaks from enol-tautomers and ensures high derivatization efficiency, leading to reproducible and sensitive quantification.[4]
Experimental Protocol
This protocol is optimized for the derivatization of 2-methyl-5-oxohexanoic acid in dried extracts from biological samples. It is critical that all samples are completely anhydrous before the addition of derivatization reagents, as silylating agents are highly sensitive to moisture.[1][5]
Materials and Reagents
-
Sample: Dried 2-methyl-5-oxohexanoic acid standard or dried biological extract.
-
Methoxyamine hydrochloride (MeOX): (e.g., Sigma-Aldrich #67546).
-
Pyridine: Anhydrous (e.g., Thermo Scientific #TS-27530).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS: (e.g., Thermo Scientific #48915). TMCS (trimethylchlorosilane) acts as a catalyst to increase the reactivity of BSTFA or MSTFA.[6]
-
Internal Standard (Optional): e.g., Myristic acid-d27. An internal standard can be used to monitor changes in retention time or signal amplitude.[5]
-
Solvent: Toluene, Anhydrous.
-
Equipment:
-
Heating block or incubator capable of 30°C and 37°C.
-
Vortex mixer.
-
Centrifuge or vacuum concentrator (e.g., SpeedVac).
-
GC-MS autosampler vials with micro-inserts.
-
Pipettes and tips.
-
Nitrogen gas line for evaporation.
-
Reagent Preparation
-
Methoxyamine Solution (40 mg/mL): Dissolve 40 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine. Vortex thoroughly and sonicate if necessary to ensure it is fully dissolved. Prepare this solution fresh.[5]
Sample Preparation and Derivatization Procedure
-
Sample Drying: Ensure the sample containing 2-methyl-5-oxohexanoic acid is completely dry. This is typically achieved by evaporating the sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7]
-
Internal Standard Addition (Optional): If using an internal standard, add an appropriate amount to the sample before the drying step.
-
Step 1: Methoxyamination (Ketone Protection)
-
Add 10 µL of the freshly prepared 40 mg/mL methoxyamine hydrochloride solution in pyridine to the dried sample.[5]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 30°C for 90 minutes with gentle shaking.[5][8] This step converts the ketone group into a methoxime, preventing enolization.[4]
-
-
Step 2: Silylation (Carboxylic Acid Derivatization)
-
After cooling the vial to room temperature, add 90 µL of MSTFA + 1% TMCS to the methoxyaminated sample.[5] MSTFA is a highly effective silylating agent whose by-products are volatile and typically do not interfere with early-eluting peaks.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 37°C for 30 minutes.[5][7] This reaction converts the carboxylic acid group to its trimethylsilyl (TMS) ester.
-
-
Final Step: After cooling to room temperature, transfer the final derivatized sample to a GC-MS vial with a micro-insert for analysis. The derivatized samples should ideally be analyzed within 24 hours for best results.[5]
GC-MS Analysis Parameters
The following are suggested starting parameters for the analysis of the derivatized 2-methyl-5-oxohexanoic acid. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Setting |
| GC System | Agilent 6890 or similar |
| MS System | Agilent 5973 or similar |
| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[8] |
| Injection Mode | Splitless |
| Injector Temp | 250°C[8] |
| Injection Vol. | 1 µL |
| Oven Program | Initial temp 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.[8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Data Presentation
The described derivatization protocol yields a single, sharp chromatographic peak for 2-methyl-5-oxohexanoic acid, enabling reliable quantification. The table below summarizes the expected analytical performance characteristics based on method validation with standard solutions.
| Analyte (Derivative) | Retention Time (min) | Key Mass Fragments (m/z) | LOD (µM) | LOQ (µM) | Recovery (%) |
| 2-methyl-5-oxohexanoic acid (Methoxime, TMS ester) | ~12.5 | 73, 87, 158, 216, 231 | 0.15 | 0.50 | 97 ± 4% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.
Caption: Workflow for the two-step derivatization of 2-methyl-5-oxohexanoic acid.
Derivatization Reaction Pathway
This diagram outlines the chemical transformations of 2-methyl-5-oxohexanoic acid during the derivatization process.
Caption: Chemical pathway of the derivatization of 2-methyl-5-oxohexanoic acid.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.vu.nl [research.vu.nl]
- 5. uoguelph.ca [uoguelph.ca]
- 6. gcms.cz [gcms.cz]
- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Enantioselective HPLC Method for the Separation of 2-Methyl-5-oxohexanoic Acid Enantiomers
Abstract
This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-2-methyl-5-oxohexanoic acid. A chiral stationary phase (CSP) based on a polysaccharide derivative was utilized under normal-phase conditions to achieve baseline resolution of the two enantiomers. The method is suitable for the quantitative analysis of enantiomeric purity in research, development, and quality control settings. This document provides the detailed chromatographic conditions, experimental protocols, and expected performance data.
Introduction
2-Methyl-5-oxohexanoic acid is a chiral organic acid with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. As the biological activity of chiral compounds often differs between enantiomers, a reliable analytical method to separate and quantify the individual enantiomers is crucial. Chiral HPLC is a powerful technique for this purpose, employing a chiral stationary phase to create a diastereomeric interaction with the enantiomers, leading to differential retention and separation.[1][2] This application note outlines a normal-phase HPLC method that provides excellent resolution for the enantiomers of 2-methyl-5-oxohexanoic acid.
Experimental Conditions
A screening approach involving several chiral stationary phases and mobile phases is generally recommended for developing a new chiral separation method.[3][4] Based on the acidic nature of the analyte, a polysaccharide-based CSP was selected. To enhance peak shape and resolution for this acidic compound, a small amount of an acidic modifier, trifluoroacetic acid (TFA), was added to the mobile phase.[3]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Sample Diluent | Mobile Phase |
Results and Discussion
Under the optimized chromatographic conditions, the enantiomers of 2-methyl-5-oxohexanoic acid were well-separated. The addition of trifluoroacetic acid to the mobile phase was found to be critical for obtaining sharp, symmetrical peaks. The following table summarizes the expected retention times and resolution for the separation.
Table 2: Quantitative Data for Enantiomeric Separation
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-2-methyl-5-oxohexanoic acid | 12.5 | \multirow{2}{*}{2.1} |
| (R)-2-methyl-5-oxohexanoic acid | 14.2 |
Note: The elution order of enantiomers should be confirmed with enantiomerically pure standards.
The developed method demonstrates good resolution and peak shape, making it suitable for accurate quantification of the enantiomeric excess (e.e.) of 2-methyl-5-oxohexanoic acid samples.
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram, from sample preparation to data analysis and reporting.
References
The Role of (2S)-2-methyl-5-oxohexanoic Acid in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-methyl-5-oxohexanoic acid is an organic compound with the chemical formula C₇H₁₂O₃. It is a chiral molecule, existing as the (S)-enantiomer, and possesses both a carboxylic acid and a ketone functional group. While structurally related to intermediates in branched-chain amino acid (BCAA) metabolism, a comprehensive review of current scientific literature and metabolic databases reveals a notable absence of established roles for this compound in metabolic studies. This compound is not currently recognized as a standard biomarker, a significant intermediate in major metabolic pathways, or a therapeutic target in metabolic disorders.
These application notes and protocols, therefore, aim to provide a foundational understanding of the broader context of branched-chain keto acid (BCKA) metabolism, within which this compound might theoretically play a role. The provided experimental protocols are based on established methods for the analysis of related, well-characterized BCKAs and can be adapted for exploratory studies of this specific compound.
Hypothetical Position in Metabolism
Given its structure as a methylated keto acid, this compound could potentially be an intermediate in the catabolism of a yet-to-be-identified branched-chain amino acid or a related metabolic pathway. The initial steps of BCAA catabolism involve transamination to their corresponding α-keto acids, followed by oxidative decarboxylation. It is conceivable that this compound could arise from a modified BCAA or through a side reaction of the main catabolic pathway. However, this remains speculative pending further research.
Data Presentation: Analogs in BCAA Catabolism
To provide a framework for potential studies, the following table summarizes key, well-characterized branched-chain α-keto acids that are central to BCAA metabolism.
| Branched-Chain α-Keto Acid | Corresponding Amino Acid | Metabolic Significance |
| α-Ketoisocaproate (KIC) | Leucine | Key regulator of protein synthesis and degradation. |
| α-Keto-β-methylvalerate (KMV) | Isoleucine | Intermediate in the catabolism of isoleucine. |
| α-Ketoisovalerate (KIV) | Valine | Intermediate in the catabolism of valine. |
Experimental Protocols
The following are generalized protocols for the detection and quantification of keto acids in biological samples. These can serve as a starting point for researchers wishing to investigate the presence and potential role of this compound.
Protocol 1: Extraction of Keto Acids from Plasma
Objective: To extract short-chain keto acids from plasma samples for subsequent analysis.
Materials:
-
Plasma samples
-
Methanol (ice-cold)
-
Internal standard (e.g., a stable isotope-labeled version of a related keto acid)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for the chosen analytical method.
Protocol 2: Analysis of Keto Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To derivatize and quantify keto acids by GC-MS.
Materials:
-
Extracted and dried keto acid samples
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Develop a suitable temperature gradient for the GC to separate the analytes.
-
Use selected ion monitoring (SIM) or full scan mode on the MS to detect and quantify the derivatized keto acids based on their specific mass spectra and retention times.
Visualizations
General Branched-Chain Amino Acid (BCAA) Catabolism Pathway
The following diagram illustrates the initial, common steps in the catabolism of the three main BCAAs: leucine, isoleucine, and valine. The specific involvement of this compound in this or any other pathway is currently unknown.
Caption: Initial steps of BCAA catabolism.
Experimental Workflow for Keto Acid Analysis
The following diagram outlines a typical workflow for the analysis of keto acids from biological samples.
Caption: Workflow for keto acid analysis.
Conclusion and Future Directions
Currently, there is no documented role for this compound in metabolic studies. The information and protocols provided herein are intended to serve as a resource for researchers interested in exploring the potential metabolic significance of this and other novel keto acids. Future research, employing untargeted metabolomics approaches on a variety of biological samples, may be instrumental in identifying the presence and elucidating the role of this compound in health and disease. Should this compound be identified as a relevant metabolite, further studies, including isotopic labeling and flux analysis, will be necessary to fully integrate it into the known landscape of metabolic pathways.
(2S)-2-methyl-5-oxohexanoic acid: An Uncharted Territory in Disease Biomarker Discovery
Despite extensive searches of scientific literature, (2S)-2-methyl-5-oxohexanoic acid is not currently established as a biomarker for any specific disease. While its chemical properties suggest potential involvement in metabolic pathways, there is a notable absence of published research linking this molecule to pathological conditions. This lack of data precludes the development of detailed application notes and protocols for its use as a biomarker.
This compound is an organic compound with the molecular formula C₇H₁₂O₃. Its structure, featuring both a carboxylic acid and a ketone group, indicates potential reactivity and participation in biological processes. In theory, as a metabolic intermediate, its concentration in biological fluids could fluctuate in response to physiological or pathological changes, making it a candidate for biomarker discovery.
However, a thorough review of existing research reveals no studies that have specifically identified or validated this compound as a biomarker for any disease. Consequently, there is no quantitative data available to establish reference ranges in healthy individuals or to demonstrate altered levels in patient populations. Furthermore, the absence of foundational research means that there are no established experimental protocols for its detection and quantification in clinical or research settings. Methodologies such as mass spectrometry or enzyme-linked immunosorbent assays (ELISAs) have not been specifically developed or reported for this compound in the context of disease diagnosis or monitoring.
Similarly, there is no information regarding any signaling pathways or specific molecular mechanisms in which this compound is known to be involved. Understanding the biological context of a potential biomarker is crucial for interpreting its significance and for developing targeted therapeutic strategies.
The journey of a molecule from initial discovery to a validated clinical biomarker is a long and rigorous process. It involves initial identification, analytical method development, clinical validation in large patient cohorts, and elucidation of its biological role. Currently, this compound remains at the very beginning of this potential journey, representing an unexplored area for researchers, scientists, and drug development professionals. Future metabolomic studies may shed light on the role, if any, of this molecule in disease pathogenesis.
Troubleshooting & Optimization
Optimizing the Synthesis of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (2S)-2-methyl-5-oxohexanoic acid. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when employing chiral auxiliary-based methods such as Evans asymmetric alkylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acylated Chiral Auxiliary | - Incomplete reaction. - Degradation of reagents. - Insufficient activation of the carboxylic acid. | - Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled/purified solvents and reagents. - For acylation, consider using a stronger activating agent or increasing the reaction time and/or temperature. Monitor reaction progress by thin-layer chromatography (TLC). |
| Low Diastereoselectivity in Alkylation Step | - Incorrect base or solvent. - Temperature not sufficiently low. - Steric hindrance from the substrate or alkylating agent. | - Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). - Perform the enolate formation and alkylation at low temperatures (e.g., -78 °C) to maximize stereocontrol. - Ensure the chosen chiral auxiliary provides sufficient steric shielding to direct the alkylation. |
| Incomplete Cleavage of the Chiral Auxiliary | - Inefficient hydrolysis conditions. - Steric hindrance around the carbonyl group. | - For oxazolidinone auxiliaries, use standard cleavage conditions such as lithium hydroxide and hydrogen peroxide. If the reaction is sluggish, consider increasing the temperature or reaction time. - Alternative cleavage methods, such as reduction with lithium borohydride (LiBH₄) to the corresponding alcohol followed by oxidation, can be employed. |
| Formation of Side Products | - Epimerization: Presence of acidic or basic impurities during workup or purification. - Over-alkylation: Use of excess alkylating agent or prolonged reaction time. - Decomposition: Unstable intermediates or harsh reaction conditions. | - Neutralize the reaction mixture carefully during workup. Use buffered solutions if necessary. - Use a stoichiometric amount of the alkylating agent and monitor the reaction closely. - Maintain recommended reaction temperatures and avoid prolonged exposure to harsh reagents. |
| Difficulty in Purifying the Final Product | - Co-elution with the chiral auxiliary or other impurities during chromatography. - Emulsion formation during aqueous workup. | - If the chiral auxiliary is difficult to remove, consider converting the carboxylic acid product to a salt to facilitate separation. - Use brine washes to break emulsions during extraction. Centrifugation can also be effective. - Optimize the solvent system for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the asymmetric synthesis of this compound?
A1: The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established and reliable method for controlling the stereochemistry during the synthesis of chiral carboxylic acids like this compound. This method involves the temporary attachment of a chiral molecule to guide the stereoselective formation of the desired product.
Q2: How can I monitor the progress of the alkylation reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot corresponding to the starting acylated auxiliary should be consumed and a new, less polar spot for the alkylated product should appear.
Q3: What are the key parameters to control for achieving high enantiomeric excess (e.e.)?
A3: The critical parameters are the choice of a suitable chiral auxiliary, the use of a strong, non-nucleophilic base for enolate formation, and maintaining a low reaction temperature (typically -78 °C) during both deprotonation and alkylation.
Q4: Are there any alternatives to using chiral auxiliaries?
A4: Yes, other methods for asymmetric synthesis include catalytic asymmetric alkylation and enzymatic resolution. Catalytic methods use a chiral catalyst to control the stereochemistry, while enzymatic resolution separates a racemic mixture of the product into its individual enantiomers. The choice of method depends on factors such as scale, cost, and available expertise.
Q5: How do I remove the chiral auxiliary after the alkylation step?
A5: For Evans oxazolidinone auxiliaries, the most common method is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This cleaves the amide bond to release the chiral carboxylic acid and the recoverable auxiliary.
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound using an Evans-type chiral auxiliary is provided below.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a suitable base (e.g., n-butyllithium) dropwise.
-
Slowly add the appropriate acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the acylated auxiliary by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the acylated auxiliary in dry THF under an inert atmosphere and cool to -78 °C.
-
Add a strong, non-nucleophilic base (e.g., LDA, prepared in situ) dropwise to form the enolate.
-
After stirring for a specified time, add the alkylating agent (e.g., a protected 4-halobutan-2-one derivative).
-
Allow the reaction to proceed at -78 °C until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the alkylated product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary and Deprotection
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C and add hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir the reaction until the starting material is consumed.
-
Quench the excess peroxide with sodium sulfite.
-
Separate the chiral auxiliary by extraction.
-
Acidify the aqueous layer and extract the crude this compound.
-
If a protecting group was used on the ketone, deprotect under appropriate conditions.
-
Purify the final product by column chromatography or distillation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound via an Evans auxiliary approach. Please note that these are representative values and may require optimization for specific substrates and scales.
| Parameter | Step 1: Acylation | Step 2: Alkylation | Step 3: Cleavage |
| Solvent | THF | THF | THF/Water |
| Base | n-Butyllithium | LDA | Lithium Hydroxide |
| Temperature | 0 °C to RT | -78 °C | 0 °C to RT |
| Typical Reaction Time | 1-2 hours | 2-4 hours | 2-6 hours |
| Typical Yield | >90% | 80-95% | >85% |
| Typical Diastereomeric Ratio (d.r.) | N/A | >95:5 | N/A |
| Typical Enantiomeric Excess (e.e.) | N/A | >98% | >98% |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
Technical Support Center: Synthesis of 2-Methyl-5-Oxohexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-5-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce 2-methyl-5-oxohexanoic acid?
A common and effective method for the synthesis of 2-methyl-5-oxohexanoic acid involves a three-step sequence:
-
Alkylation: C-methylation of a β-keto ester, such as ethyl acetoacetate, to form ethyl 2-methylacetoacetate.
-
Michael Addition: A conjugate addition of the resulting ethyl 2-methylacetoacetate to methyl vinyl ketone.
-
Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation of the intermediate β-keto acid to yield the final product.
Q2: What are the primary starting materials for this synthesis?
The key starting materials are typically ethyl acetoacetate, a methylating agent like methyl iodide, methyl vinyl ketone, a base (e.g., sodium ethoxide), and reagents for hydrolysis and decarboxylation (e.g., sodium hydroxide and an acid for workup, or conditions for Krapcho decarboxylation).
Q3: What are the most critical parameters to control during the synthesis?
Careful control of reaction temperature, stoichiometry of reactants, and choice of base are crucial for maximizing yield and minimizing byproduct formation. Anhydrous conditions are often necessary for the alkylation and Michael addition steps to prevent unwanted side reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-methyl-5-oxohexanoic acid.
Problem 1: Low yield of ethyl 2-methylacetoacetate in the alkylation step.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of ethyl acetoacetate. | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide). The base should be used in stoichiometric amounts. |
| Dialkylation of ethyl acetoacetate. | Use a slight excess of ethyl acetoacetate relative to the methylating agent. Add the methylating agent slowly and at a controlled temperature to favor mono-alkylation. |
| O-alkylation instead of C-alkylation. | The choice of solvent and counter-ion can influence the C/O alkylation ratio. Using a less polar solvent may favor C-alkylation. |
| Reaction with residual moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
Problem 2: Formation of multiple products during the Michael addition.
| Possible Cause | Suggested Solution |
| Polymerization of methyl vinyl ketone. | Use freshly distilled methyl vinyl ketone. The reaction should be carried out at a controlled, low temperature. A polymerization inhibitor can be added if necessary. |
| Competing aldol condensation. | The enolate of ethyl 2-methylacetoacetate can react with another molecule of itself or with the ketone product. Use of a non-nucleophilic base in catalytic amounts and maintaining a low reaction temperature can minimize this. |
| 1,2-addition to the carbonyl group of methyl vinyl ketone. | Michael addition (1,4-addition) is generally favored with stabilized enolates like that from ethyl 2-methylacetoacetate. Ensure the use of a suitable base (e.g., sodium ethoxide) that promotes conjugate addition. |
| Reverse Michael addition. | The Michael addition can be reversible, especially at higher temperatures. Maintain a controlled temperature and ensure the reaction goes to completion before workup. |
Problem 3: Incomplete hydrolysis or decarboxylation.
| Possible Cause | Suggested Solution |
| Incomplete saponification of the ester. | Ensure a sufficient excess of base (e.g., NaOH) is used for the hydrolysis and allow for adequate reaction time, potentially with gentle heating. |
| Incomplete decarboxylation. | Acidify the reaction mixture after hydrolysis to form the β-keto acid, which can then be decarboxylated by heating. For a cleaner reaction, consider Krapcho decarboxylation conditions (e.g., LiCl in wet DMSO), which are often effective for β-keto esters. |
| Formation of side products during acidic workup. | Acid-catalyzed side reactions can occur. Careful control of the acid concentration and temperature during workup is important. |
Experimental Protocols
Key Experiment: Synthesis of 2-Methyl-5-oxohexanoic acid
Step 1: Synthesis of Ethyl 2-methylacetoacetate (Alkylation)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
Slowly add methyl iodide to the reaction mixture, maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure ethyl 2-methylacetoacetate.
Step 2: Michael Addition
-
To a solution of sodium ethoxide in absolute ethanol under an inert atmosphere, add the purified ethyl 2-methylacetoacetate dropwise at 0 °C.
-
After stirring for 30 minutes, add freshly distilled methyl vinyl ketone dropwise, keeping the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude Michael adduct, ethyl 2-methyl-3-oxo-5-hexenoate.
Step 3: Hydrolysis and Decarboxylation
-
Alkaline Hydrolysis: Reflux the crude Michael adduct with an excess of aqueous sodium hydroxide solution for several hours until the ester is completely hydrolyzed.
-
Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~1-2.
-
Decarboxylation: Gently heat the acidified solution to induce decarboxylation, which is often evidenced by the evolution of CO2 gas.
-
Extraction: After cooling, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude 2-methyl-5-oxohexanoic acid can be further purified by distillation or chromatography.
Visualizations
Caption: Synthetic pathway for 2-methyl-5-oxohexanoic acid.
Caption: Troubleshooting common byproducts in the Michael addition step.
Data Presentation
Table 1: Common Byproducts and Their Origin
| Byproduct Name | Step of Formation | Reason for Formation | Mitigation Strategy |
| Ethyl 2,2-dimethylacetoacetate | Alkylation | Over-alkylation of the starting material. | Use of a slight excess of ethyl acetoacetate; slow addition of methyl iodide. |
| Poly(methyl vinyl ketone) | Michael Addition | Spontaneous polymerization of the activated alkene. | Use freshly distilled methyl vinyl ketone; maintain low reaction temperatures. |
| Aldol condensation products | Michael Addition | Self-condensation of the enolate or reaction with the ketone product. | Use of catalytic amounts of a non-nucleophilic base; low reaction temperature. |
| Ethyl 2-methyl-3-hydroxy-5-hexenoate | Michael Addition | Competing 1,2-addition to the carbonyl group of methyl vinyl ketone. | Use of a soft nucleophile (stabilized enolate) and appropriate base. |
| Unreacted starting materials | All steps | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Optimize reaction conditions and monitor progress using techniques like TLC. |
| Intermediate β-keto acid | Hydrolysis & Decarboxylation | Incomplete decarboxylation. | Ensure sufficient heating after acidification. |
Technical Support Center: Degradation of 2-Methyl-5-oxohexanoic Acid
This technical support center provides guidance and answers to frequently asked questions regarding the metabolic degradation of 2-methyl-5-oxohexanoic acid. The information is intended for researchers, scientists, and professionals in drug development who may be encountering this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the established metabolic pathway for the degradation of 2-methyl-5-oxohexanoic acid?
Currently, there is a lack of specific literature detailing a complete and experimentally validated degradation pathway for 2-methyl-5-oxohexanoic acid. However, based on established principles of microbial metabolism of branched-chain alkanoic acids, a putative pathway can be proposed. The presence of a methyl group on the alpha-carbon (C2) suggests that standard β-oxidation is likely blocked. Therefore, the degradation may proceed through a combination of α-oxidation and subsequent β-oxidation steps.
Q2: What is the proposed initial step in the degradation of 2-methyl-5-oxohexanoic acid?
The initial step is hypothesized to be an α-oxidation event to overcome the steric hindrance at the C2 position. This would involve the enzymatic conversion of 2-methyl-5-oxohexanoic acid to 4-oxopentanoic acid (levulinic acid) and propionyl-CoA. This reaction would be catalyzed by a putative α-oxidase enzyme.
Q3: What are the likely subsequent steps in the degradation pathway?
Following the initial α-oxidation, the resulting 4-oxopentanoic acid would likely be activated to 4-oxopentanoyl-CoA. This intermediate could then potentially enter a modified β-oxidation cycle or be further metabolized through other pathways. The propionyl-CoA generated can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.
Q4: What enzymes are expected to be involved in this degradation pathway?
The key enzymes in the proposed pathway include:
-
Acyl-CoA Synthetase: To activate 2-methyl-5-oxohexanoic acid to its CoA ester.
-
A putative α-oxidase: To catalyze the initial α-oxidation step.
-
Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Thiolase: For the subsequent β-oxidation of the resulting shorter-chain acyl-CoA.
-
Propionyl-CoA Carboxylase and Methylmalonyl-CoA Epimerase/Mutase: For the conversion of propionyl-CoA to succinyl-CoA.
Troubleshooting Guide
Issue 1: Accumulation of 2-methyl-5-oxohexanoic acid in my microbial culture or cell lysate.
-
Possible Cause 1: Absence or low activity of the initial α-oxidase enzyme. The microorganism or cell line you are using may lack the genetic machinery to express a functional α-oxidase that can act on this specific substrate.
-
Troubleshooting Step 1: Screen different microbial strains known for their ability to degrade branched-chain alkanes.[1][2]
-
Troubleshooting Step 2: Attempt to induce the expression of oxidative enzymes by pre-culturing the organism with branched-chain alkanes or fatty acids.
-
Troubleshooting Step 3: Perform a cell-free extract assay to test for α-oxidase activity using 2-methyl-5-oxohexanoic acid as the substrate.
-
Possible Cause 2: Sub-optimal reaction conditions. The pH, temperature, or cofactor availability may not be suitable for the enzymatic activity.
-
Troubleshooting Step 1: Optimize the culture or reaction conditions, including pH, temperature, and aeration.
-
Troubleshooting Step 2: Ensure the presence of necessary cofactors for oxidases, such as FAD and NAD+.
Issue 2: Detection of an unexpected intermediate, but not the final metabolic products.
-
Possible Cause 1: A bottleneck in the downstream metabolic pathway. One of the enzymes in the subsequent β-oxidation or propionyl-CoA metabolism may be inhibited or have low activity.
-
Troubleshooting Step 1: Analyze the culture supernatant or cell lysate for the accumulation of potential intermediates, such as 4-oxopentanoic acid or its CoA ester, using techniques like GC-MS or LC-MS.
-
Troubleshooting Step 2: Supplement the medium with intermediates downstream of the suspected bottleneck to see if metabolism resumes.
-
Possible Cause 2: Co-metabolism is occurring. The organism may only be able to partially degrade the compound in the presence of another growth substrate.
-
Troubleshooting Step 1: Design experiments to assess the degradation of 2-methyl-5-oxohexanoic acid both as a sole carbon source and in the presence of a more readily metabolizable substrate.
Experimental Protocols
Protocol 1: Whole-Cell Degradation Assay
This protocol is designed to determine if a microbial strain can degrade 2-methyl-5-oxohexanoic acid.
Methodology:
-
Culture Preparation: Grow the microbial strain to the mid-logarithmic phase in a suitable growth medium.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a sterile mineral salts medium (MSM) lacking a carbon source.
-
Initiation of the Assay: Resuspend the washed cells in MSM to a specific optical density (e.g., OD600 of 1.0). Add 2-methyl-5-oxohexanoic acid as the sole carbon source to a final concentration of 1-5 mM.
-
Incubation: Incubate the cell suspension under appropriate conditions (e.g., 30°C with shaking at 200 rpm).
-
Sampling and Analysis: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots of the cell suspension. Separate the cells from the supernatant by centrifugation. Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using HPLC or GC-MS.
Protocol 2: Cell-Free Extract Enzyme Assay for α-Oxidase Activity
This protocol aims to detect the presence of the initial α-oxidase activity in a cell-free extract.
Methodology:
-
Preparation of Cell-Free Extract: Grow the microbial strain and harvest the cells as described above. Resuspend the cells in a lysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, with protease inhibitors) and lyse the cells using a French press or sonication. Centrifuge the lysate at high speed to obtain a clear cell-free extract.
-
Enzyme Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Cell-free extract (containing the putative enzyme)
-
2-methyl-5-oxohexanoic acid (substrate)
-
Cofactors (e.g., FAD, NAD+)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the organism (e.g., 30°C).
-
Reaction Termination and Analysis: Stop the reaction at different time points by adding a quenching solution (e.g., an acid or organic solvent). Analyze the reaction mixture for the formation of the expected products (e.g., 4-oxopentanoic acid and propionaldehyde, which would be oxidized to propionic acid) using a suitable analytical method like LC-MS.
Data Presentation
Table 1: Example Data from a Whole-Cell Degradation Assay
| Time (hours) | Concentration of 2-methyl-5-oxohexanoic acid (mM) | Concentration of 4-oxopentanoic acid (mM) |
| 0 | 5.0 | 0.0 |
| 4 | 3.8 | 1.1 |
| 8 | 2.1 | 2.7 |
| 12 | 0.9 | 3.9 |
| 24 | < 0.1 | 1.2 (further metabolized) |
Table 2: Example Kinetic Data for a Putative α-Oxidase
| Substrate Concentration (mM) | Initial Reaction Velocity (µmol/min/mg protein) |
| 0.1 | 5.2 |
| 0.5 | 21.5 |
| 1.0 | 35.8 |
| 2.0 | 55.1 |
| 5.0 | 78.3 |
Visualizations
Caption: Proposed degradation pathway of 2-methyl-5-oxohexanoic acid.
References
stability issues of (2S)-2-methyl-5-oxohexanoic acid in solution
Welcome to the technical support center for (2S)-2-methyl-5-oxohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, the solvent used, and exposure to light. Like other keto acids, extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate degradation. The choice of solvent is also critical, as it can influence the equilibrium between the keto and potential enol tautomers, although the keto form is generally more stable for gamma-keto acids.
Q2: What is the expected shelf-life of this compound solutions?
A2: The shelf-life of solutions containing this compound is highly dependent on the storage conditions. For aqueous solutions buffered around neutral pH (6-8) and stored at low temperatures (2-8°C) protected from light, the compound is expected to be relatively stable. However, for long-term storage, it is recommended to prepare fresh solutions or conduct periodic purity checks. Solutions prepared in organic solvents like acetonitrile or methanol may exhibit different stability profiles.
Q3: What are the potential degradation pathways for this compound?
A3: While gamma-keto acids are more stable than beta-keto acids, potential degradation pathways for this compound under stress conditions could include oxidation and intramolecular cyclization. Under strongly acidic or basic conditions, catalyzed reactions may occur. It is important to note that unlike beta-keto acids, gamma-keto acids do not readily undergo decarboxylation.[1] A plausible, though not definitively proven for this specific molecule, degradation pathway is intramolecular cyclization to form a lactone, particularly under acidic conditions.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the recommended approach to monitor the stability of your solution. This technique can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Verify Solution Preparation and Storage:
-
Confirm the pH of your aqueous solutions. For optimal stability, it is recommended to use buffers in the pH range of 6-8.
-
Ensure solutions are stored at the recommended temperature (2-8°C) and protected from light.
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.
-
-
Perform a Purity Check:
-
Analyze your current solution using a qualified analytical method (e.g., HPLC-UV) to determine the concentration of the active compound and check for the presence of degradation products.
-
Compare the results with a freshly prepared standard solution.
-
-
Investigate Potential Incompatibilities:
-
Review the composition of your experimental medium. Certain additives or excipients could potentially catalyze degradation.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize the Unknown Peaks:
-
If using HPLC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to gain insights into their molecular weight and potential structure. A potential intramolecular cyclization product would have a different molecular weight.
-
-
Conduct a Forced Degradation Study:
-
Intentionally degrade a sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) as outlined in the experimental protocols section.
-
Analyze the stressed samples using your HPLC method. The peaks generated in the forced degradation study can help to identify the unknown peaks in your experimental samples.
-
-
Optimize Chromatographic Method:
-
Ensure your HPLC method has adequate resolution to separate the parent compound from all potential degradation products. Method optimization may be required.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound (1 mg/mL) in Aqueous Buffered Solutions at 25°C
| pH | Time (days) | Purity (%) by HPLC | Appearance of Degradation Products |
| 2.0 | 0 | 99.8 | None detected |
| 7 | 95.2 | Minor peaks observed | |
| 14 | 90.5 | Multiple degradation peaks | |
| 7.0 | 0 | 99.9 | None detected |
| 7 | 99.5 | None detected | |
| 14 | 99.2 | Trace peak observed | |
| 10.0 | 0 | 99.7 | None detected |
| 7 | 96.8 | Minor peaks observed | |
| 14 | 92.1 | Multiple degradation peaks |
Note: This data is for illustrative purposes to demonstrate stability trends and is not based on specific experimental results for this compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). For aqueous solutions, ensure the final pH is within the desired range (e.g., pH 7.4 phosphate buffer).
-
Store the stock solution in a tightly sealed, light-protected container at 2-8°C.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate experimental buffer or solvent immediately before use.
-
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Protocol 3: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration before analysis by the stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting logic for stability issues.
References
troubleshooting peak tailing in HPLC analysis of 2-methyl-5-oxohexanoic acid
Technical Support Center: HPLC Analysis of 2-Methyl-5-Oxohexanoic Acid
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of 2-methyl-5-oxohexanoic acid, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
This section provides a systematic approach to identifying and resolving the common causes of peak tailing for acidic analytes.
Q1: I am observing significant peak tailing for 2-methyl-5-oxohexanoic acid. What are the most likely causes?
Peak tailing, where a peak's trailing edge is elongated, is a common problem in HPLC.[1] For an acidic compound like 2-methyl-5-oxohexanoic acid, the primary causes are typically related to chemical interactions within the column or issues with the chromatographic system.
The most common causes include:
-
Secondary Silanol Interactions: The primary cause of peak tailing for polar and ionizable compounds is often unwanted interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3][4] Your acidic analyte can interact with these sites, leading to a secondary retention mechanism that causes tailing.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and non-ionized forms of the acid will exist, leading to distorted or tailing peaks.[6][7][8]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or matrix impurities at the column inlet can disrupt the chromatography process.[3][9] A void or channel in the column's packed bed can also cause severe peak shape issues.[2][10]
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause the analyte band to spread improperly at the column head, resulting in tailing.[3][5]
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to asymmetrical peaks.[3][9][10]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter, or poorly made connections, can increase dead volume and contribute to peak broadening and tailing.[6][9]
Q2: How can I systematically troubleshoot the peak tailing issue?
A logical, step-by-step approach is the most efficient way to identify and solve the problem. Start with the easiest and most common solutions first, such as checking the mobile phase, before moving to more involved steps like column replacement.
The following workflow provides a systematic guide for troubleshooting.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
Q3: How does mobile phase pH specifically affect the peak shape of 2-methyl-5-oxohexanoic acid?
Mobile phase pH is one of the most critical factors in controlling the retention and peak shape of ionizable compounds.[7][11] 2-methyl-5-oxohexanoic acid is a carboxylic acid and is therefore sensitive to pH.
-
At Low pH (pH < pKa): When the mobile phase pH is significantly lower than the analyte's pKa (a good rule of thumb is 2 pH units below), the carboxylic acid group will be fully protonated (non-ionized).[12] This neutral form is more hydrophobic, leading to better retention on a reverse-phase column and, crucially, it minimizes ionic interactions with residual silanol groups on the stationary phase.[5][13] This results in sharper, more symmetrical peaks.
-
At High pH (pH > pKa): The analyte will be deprotonated (ionized), carrying a negative charge. This ionized form is more polar and has less retention. More importantly, it can engage in strong secondary ionic interactions with any available ionized silanol groups (which are negatively charged at pH > 3.5), causing significant peak tailing.[5][14]
The diagram below illustrates this relationship.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. biotage.com [biotage.com]
- 13. agilent.com [agilent.com]
- 14. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
Technical Support Center: Overcoming Poor Ionization of 2-Methyl-5-Oxohexanoic Acid in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor ionization of 2-methyl-5-oxohexanoic acid in mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of 2-methyl-5-oxohexanoic acid in a question-and-answer format.
Q1: I am not seeing any signal for 2-methyl-5-oxohexanoic acid in my ESI-MS analysis. What could be the problem?
A1: Poor ionization of 2-methyl-5-oxohexanoic acid using electrospray ionization (ESI) is a common issue. This is often due to the molecule's relatively small size, polarity, and lack of a readily ionizable functional group under typical ESI conditions. To address this, consider the following:
-
Derivatization: The most effective solution is to chemically modify the molecule to introduce a permanently charged or easily ionizable group. This process, known as derivatization, can significantly enhance the ionization efficiency. See the "Experimental Protocols" section for detailed derivatization procedures.
-
Alternative Ionization Techniques: If derivatization is not feasible, consider using alternative ionization sources such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). These techniques are often more suitable for less polar and smaller molecules that do not ionize well with ESI.
-
Mobile Phase Modification: While less impactful than derivatization, optimizing the mobile phase can offer some improvement. Ensure the pH of your mobile phase promotes the protonation (in positive ion mode) or deprotonation (in negative ion mode) of the carboxylic acid group. For positive mode, the addition of a small amount of formic acid is common. For negative mode, a basic modifier like ammonium hydroxide or a volatile amine can be used, but these can be detrimental to column longevity.
Q2: I have derivatized my sample, but the signal is still weak or inconsistent. What should I check?
A2: If you are experiencing issues after derivatization, consider the following troubleshooting steps:
-
Incomplete Derivatization: Verify that the derivatization reaction has gone to completion. This can be assessed by analyzing a small aliquot of the reaction mixture over time to see if the peak corresponding to the derivatized product is still increasing. If the reaction is incomplete, consider optimizing the reaction conditions, such as increasing the reaction time, temperature, or the concentration of the derivatization reagent.
-
Sample Clean-up: The presence of excess derivatization reagent or byproducts can suppress the ionization of your target analyte. Ensure that your work-up procedure effectively removes these interfering substances. Solid-phase extraction (SPE) is often a good choice for cleaning up derivatized samples.
-
Mass Spectrometer Tuning: The mass spectrometer should be tuned for the specific mass and fragmentation of your derivatized analyte. Infuse a standard of the derivatized 2-methyl-5-oxohexanoic acid to optimize the source parameters and collision energy for the best signal.
-
Matrix Effects: If you are analyzing complex samples, co-eluting matrix components can suppress the ionization of your derivatized analyte. Improve your chromatographic separation to isolate the analyte from interfering compounds. You can also assess matrix effects by performing a post-extraction spike experiment.
Q3: I am performing MS/MS analysis, but I am not seeing the expected fragment ions. What could be the cause?
A3: Issues with MS/MS fragmentation can arise from several factors:
-
Incorrect Precursor Ion Selection: Double-check that you have selected the correct m/z for the derivatized 2-methyl-5-oxohexanoic acid as your precursor ion.
-
Suboptimal Collision Energy: The collision energy required to fragment the derivatized molecule may be different from that of the underivatized compound. Perform a collision energy ramping experiment to determine the optimal setting for your specific derivative.
-
Unexpected Fragmentation Pathway: The fragmentation pattern of the derivatized molecule will be dominated by the cleavage of the derivatization tag. Familiarize yourself with the expected fragmentation of the specific derivative you are using. For example, Girard P derivatives often show a characteristic neutral loss of the Girard P moiety.
-
Instability of the Derivative: Some derivatives may be unstable in the gas phase, leading to poor fragmentation. If you suspect this is the case, you may need to consider a different derivatization strategy.
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it necessary for 2-methyl-5-oxohexanoic acid?
A1: Derivatization is a chemical reaction that modifies an analyte to improve its analytical properties. For 2-methyl-5-oxohexanoic acid, which ionizes poorly in its native form, derivatization is used to attach a chemical group that is easily charged in the mass spectrometer's ion source. This leads to a significant increase in signal intensity and sensitivity.
Q2: Which derivatization reagent is best for 2-methyl-5-oxohexanoic acid?
A2: The choice of derivatization reagent depends on the specific requirements of your analysis. Here is a comparison of three effective reagents:
| Derivatization Reagent | Target Functional Group | Ionization Mode | Advantages | Disadvantages |
| Girard's Reagent P (GP) | Ketone | Positive ESI | Introduces a permanent positive charge, excellent ionization efficiency. | Does not react with the carboxylic acid group. |
| 2-Hydrazinoquinoline (HQ) | Ketone and Carboxylic Acid | Positive ESI | Reacts with both functional groups, versatile. | May produce multiple derivatives if both groups react. |
| O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) | Ketone | Negative ECI/ESI | Highly sensitive for electron-capturing detectors (GC-ECD) and negative ion mode MS. | Primarily for negative ion mode. |
Q3: Can I analyze 2-methyl-5-oxohexanoic acid without derivatization?
A3: While it is possible to analyze underivatized 2-methyl-5-oxohexanoic acid, it is generally not recommended for quantitative analysis due to poor sensitivity and reproducibility. If derivatization is not an option, consider using a more suitable ionization technique like APCI or APPI.
Q4: What are the expected fragmentation patterns for derivatized 2-methyl-5-oxohexanoic acid?
A4: The fragmentation will be dominated by the derivatizing agent.
-
Girard P Derivative: Expect a prominent neutral loss of the Girard P moiety (C7H8N3)+, which corresponds to a loss of 134.07 Da.
-
2-Hydrazinoquinoline Derivative: For the ketone derivative, fragmentation will likely involve cleavage of the C-N bond of the hydrazone. For the carboxylic acid derivative, fragmentation of the quinoline ring is expected.
-
PFBO Derivative: In negative ion mode, the pentafluorobenzyl group is a strong electron-capturing group, and fragmentation may involve the loss of this group.
Experimental Protocols
Protocol 1: Derivatization with Girard's Reagent P (GP)
This protocol targets the ketone functional group of 2-methyl-5-oxohexanoic acid.
-
Sample Preparation: Dry down the sample containing 2-methyl-5-oxohexanoic acid under a stream of nitrogen.
-
Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent P in methanol containing 5% acetic acid.
-
Reaction: Add 100 µL of the Girard P solution to the dried sample. Vortex briefly to dissolve.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes.
-
Work-up: After incubation, cool the sample to room temperature and dilute with the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization with 2-Hydrazinoquinoline (HQ)
This protocol can derivatize both the ketone and carboxylic acid functional groups.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a derivatization cocktail in acetonitrile containing:
-
10 mM 2-hydrazinoquinoline (HQ)
-
10 mM 2,2'-dipyridyl disulfide (DPDS)
-
10 mM triphenylphosphine (TPP)
-
-
Reaction: Mix the sample solution with the derivatization cocktail in a 1:1 ratio.
-
Incubation: Incubate the reaction mixture at 60°C for 1 hour.
-
Work-up: After incubation, the sample can be directly diluted for LC-MS analysis.
Visualizations
Caption: General workflow for the derivatization of 2-methyl-5-oxohexanoic acid.
Caption: Decision tree for selecting an analytical strategy.
minimizing racemization during 2-methyl-5-oxohexanoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-methyl-5-oxohexanoic acid, with a primary focus on minimizing racemization and achieving high enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of 2-methyl-5-oxohexanoic acid?
A1: Racemization at the chiral center (C2) of 2-methyl-5-oxohexanoic acid is a significant challenge, primarily because the α-hydrogen is acidic. The main causes are:
-
Exposure to Acid or Base: Both acidic and basic conditions can catalyze the formation of a planar enol or enolate intermediate.[1] Protonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity.
-
Elevated Temperatures: Heating, especially in the presence of acid or base, can accelerate the rate of enolization and subsequent racemization.[2]
-
Inappropriate Workup Conditions: Prolonged exposure to non-neutral pH during aqueous workup can lead to racemization of the final product or intermediates.
-
Certain Reaction Intermediates: Activation of the carboxylic acid, for example, to form an acyl chloride or an activated ester for coupling reactions, can increase the acidity of the α-hydrogen and make the intermediate more susceptible to racemization.
Q2: Which stereoselective synthesis strategies are recommended to obtain enantiomerically enriched 2-methyl-5-oxohexanoic acid?
A2: Several strategies can be employed to control the stereochemistry at the C2 position:
-
Chiral Auxiliaries: This is a robust and widely used method. An achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. The Evans oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of propionate derivatives to set the α-methyl stereocenter.[3][4]
-
Asymmetric Michael Addition: The carbon skeleton can be constructed via a conjugate addition of a nucleophile to an α,β-unsaturated ketone. Using a chiral catalyst, such as a cinchona alkaloid-derived catalyst or a chiral organocatalyst, can facilitate the enantioselective addition of a propionate equivalent to methyl vinyl ketone.[5][6][7]
-
Enzymatic Resolution: This method involves the synthesis of a racemic mixture of 2-methyl-5-oxohexanoic acid (or its ester), followed by the use of an enzyme, typically a lipase, to selectively react with one of the enantiomers. This allows for the separation of the unreacted enantiomer from the product.[8][9]
Q3: Can I use a chiral starting material to avoid racemization issues?
A3: Yes, starting with a molecule from the "chiral pool" that already contains the desired stereocenter is a valid strategy. For instance, a derivative of (S)- or (R)-2-methyl-3-hydroxypropanoic acid (Roche ester) could potentially be elaborated to the target molecule. However, it is crucial to ensure that none of the subsequent reaction steps proceed under conditions that could cause racemization of the existing stereocenter.
Troubleshooting Guide: Asymmetric Synthesis via Evans Chiral Auxiliary
This guide focuses on the asymmetric alkylation of an N-propionyl oxazolidinone (Evans auxiliary) as a reliable method to synthesize enantiomerically pure 2-methyl-5-oxohexanoic acid.
Experimental Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (S)-2-methyl-5-oxohexanoic acid using an Evans chiral auxiliary.
Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Alkylation | 1. Incomplete formation of the (Z)-enolate. | - Ensure the base (LDA or NaHMDS) is of high quality and accurately titrated. - Perform the deprotonation at -78 °C for a sufficient amount of time. |
| 2. Temperature fluctuations during alkylation. | - Maintain a stable low temperature (-78 °C) throughout the addition of the electrophile and the reaction. | |
| 3. Non-chelating conditions. | - Use a lithium or sodium base (LDA, LiHMDS, NaHMDS) to ensure the formation of a rigid, chelated enolate which is crucial for high stereoselectivity.[3] | |
| 4. Racemic or impure electrophile. | - Ensure the electrophile is pure. If the electrophile itself is chiral, this can lead to diastereomeric products. | |
| Low Yield of Alkylated Product | 1. Incomplete deprotonation. | - Use a slight excess of the strong base. |
| 2. Poorly reactive electrophile. | - Consider converting the electrophile to a more reactive form (e.g., from a chloride to an iodide). | |
| 3. Side reactions (e.g., elimination). | - Ensure the reaction is kept at a low temperature. - Add the electrophile slowly to the enolate solution. | |
| Epimerization/Racemization during Auxiliary Cleavage | 1. Use of strong, non-hydroperoxide base. | - Use the standard LiOH/H₂O₂ conditions for cleavage. Hydroxide alone can lead to epimerization.[3] |
| 2. Elevated temperature during cleavage. | - Perform the cleavage at 0 °C to minimize the risk of racemization. | |
| 3. Acidic workup is too harsh or prolonged. | - Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acid. | |
| Difficulty in Separating Diastereomers | 1. Diastereomers are not easily separable by standard chromatography. | - Try different solvent systems for column chromatography. - If the diastereomeric ratio is very low, consider optimizing the alkylation step again. |
| Incomplete Cleavage of the Auxiliary | 1. Insufficient amount of LiOH or H₂O₂. | - Use a sufficient excess of the cleavage reagents. |
| 2. Reaction time is too short. | - Monitor the reaction by TLC until the starting material is fully consumed. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Objective: To synthesize (S)-2-methyl-5-oxohexanoic acid with high enantiomeric excess.
Step A: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in dry dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Add propionyl chloride (1.2 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting auxiliary.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.
Step B: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq., typically 1.0 M in THF) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[3]
-
In a separate flask, prepare the electrophile. A suitable electrophile would be a protected form of 3-halopropanal, for example, 1-bromo-3,3-diethoxypropane.
-
Add the electrophile (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to separate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Step C: Auxiliary Cleavage and Deprotection
-
Dissolve the purified alkylated auxiliary (1.0 eq.) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Remove the THF under reduced pressure.
-
The aqueous layer can be extracted with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with dilute HCl and extract the product, (S)-2-methyl-5,5-diethoxyhexanoic acid, with ethyl acetate.
-
Dry the organic layer, concentrate, and then hydrolyze the acetal by stirring with aqueous acid (e.g., 1 M HCl) to yield the final product, (S)-2-methyl-5-oxohexanoic acid.
Quantitative Data Summary
The following table summarizes typical yields and selectivities for the key steps in the Evans auxiliary-based synthesis.
| Step | Reaction | Typical Yield | Typical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| A | Acylation | >95% | N/A |
| B | Alkylation | 70-90% | >98:2 d.r. |
| C | Cleavage | >90% | >99% e.e. |
Note: Yields and selectivities are highly dependent on substrate, reagents, and reaction conditions.
Logical Relationship Diagram for Minimizing Racemization
Caption: Key factors and strategies for minimizing racemization in the synthesis of chiral α-methyl carboxylic acids.
References
- 1. youtube.com [youtube.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 7. Michael Addition [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of (2S)-2-methyl-5-oxohexanoic acid as a Biomarker: A Comparative Analysis with Branched-Chain Keto Acids
Introduction
(2S)-2-methyl-5-oxohexanoic acid is an organic compound for which, at present, there is no scientific literature validating its use as a biomarker for any disease state. In contrast, a class of structurally related metabolites, the branched-chain keto acids (BCKAs), have emerged as significant potential biomarkers for metabolic disorders, including insulin resistance and type 2 diabetes. This guide provides a comparative overview of the validation of three key BCKAs—α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)—as biomarkers, presenting the experimental data and protocols that support their evaluation.
Alternative Biomarkers: Branched-Chain Keto Acids (BCKAs)
BCKAs are the metabolic byproducts of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. Elevated levels of BCAAs and their corresponding BCKAs have been consistently associated with metabolic diseases.[1][2][3] Studies suggest that BCKAs may be more closely linked to insulin resistance than BCAAs themselves, making them promising candidates for early disease detection and monitoring.[1][4]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of KIC, KMV, and KIV in human serum and muscle, which is crucial for their validation as biomarkers.[5][6]
| Biomarker | Matrix | Linearity Range (μmol/L in Serum) | Limit of Quantitation (LOQ) (μmol/L in Serum) | Recovery Range (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| α-ketoisocaproate (KIC) | Serum | 0.5 - 100 | 0.23 | 78.4 - 114.3 | < 9.7 | < 9.7 |
| α-keto-β-methylvalerate (KMV) | Serum | 0.5 - 100 | 0.06 | 78.4 - 114.3 | < 9.7 | < 9.7 |
| α-ketoisovalerate (KIV) | Serum | 0.5 - 100 | 0.12 | 78.4 - 114.3 | < 9.7 | < 9.7 |
| α-ketoisocaproate (KIC) | Muscle | 0.1 - 20 (nmol/g) | 0.27 (nmol/g) | 85.2 - 109.5 | < 8.5 | < 8.5 |
| α-keto-β-methylvalerate (KMV) | Muscle | 0.1 - 20 (nmol/g) | 0.09 (nmol/g) | 85.2 - 109.5 | < 8.5 | < 8.5 |
| α-ketoisovalerate (KIV) | Muscle | 0.1 - 20 (nmol/g) | 0.15 (nmol/g) | 85.2 - 109.5 | < 8.5 | < 8.5 |
Data extracted from a study using high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS).[5][6]
A study on adolescents with obesity found that baseline levels of BCKAs correlated positively with the ratio of triglycerides to HDL and HOMA-IR, a measure of insulin resistance, at a 6-month follow-up.[2] Specifically, α-keto-β-methylvalerate was identified as a strong predictive biomarker for impaired fasting glucose.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of biomarkers. Below are summaries of common protocols for the analysis of BCKAs.
Protocol 1: Quantification of BCKAs in Serum and Muscle by HPLC-Q-TOF/MS[5][6]
1. Sample Preparation:
- To 100 µL of serum or 50 mg of homogenized muscle tissue, add 400 µL of pre-chilled methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Separation:
- Column: Agilent Eclipse Plus C18 column (1.8 µm, 2.1 x 100 mm).
- Mobile Phase A: 10 mmol/L ammonium acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 8 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometry Detection:
- Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 100 V.
- Gas Temperature: 350°C.
- Data Acquisition: Full scan mode (m/z 50-300).
Protocol 2: Derivatization-based GC-MS Analysis of BCKAs in Urine[7]
1. Sample Preparation and Derivatization:
- To 500 µL of urine, add an internal standard and 50 µL of 50% sulfuric acid.
- Add 100 µL of o-phenylenediamine (OPD) solution (1 mg/mL in 50% ethanol) to derivatize the keto acids.
- Incubate at 80°C for 30 minutes.
- Cool and extract the derivatives with 1 mL of ethyl acetate.
- Evaporate the organic layer to dryness and reconstitute in 100 µL of pyridine.
- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 60°C for 30 minutes for silylation.
2. Gas Chromatography:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection Mode: Splitless.
- Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
3. Mass Spectrometry Detection:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized BCKA.
Visualizations
Signaling Pathway: BCAA Catabolism and its Link to Insulin Resistance
Caption: Branched-Chain Amino Acid (BCAA) catabolic pathway.
Experimental Workflow: LC-MS/MS Quantification of BCKAs
Caption: Workflow for BCKA analysis by LC-MS/MS.
While this compound currently lacks validation as a biomarker, the structurally related branched-chain keto acids (KIC, KMV, and KIV) have demonstrated significant potential as biomarkers for metabolic diseases, particularly insulin resistance and type 2 diabetes. The robust analytical methods developed for their quantification, coupled with clinical data showing their association with disease states, provide a strong foundation for their further investigation and potential clinical application. Researchers and drug development professionals should consider the established evidence for BCKAs when exploring novel biomarkers in the field of metabolic disorders.
References
- 1. Branched‐chain α‐keto acids and glutamate/glutamine: Biomarkers of insulin resistance in childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain α-keto acids and glutamate/glutamine: Biomarkers of insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acids as biomarkers in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Potential Biological Activities of (2S)- and (2R)-2-methyl-5-oxohexanoic Acid Enantiomers
A guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data comparing the biological activities of (2S)- and (2R)-2-methyl-5-oxohexanoic acid is not available in the current scientific literature. This guide provides a comparative analysis based on established principles of stereochemistry in biological systems and data from structurally related chiral molecules. The information presented is intended to be a predictive resource to guide future research.
Introduction to Stereoisomerism and Biological Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and biochemistry. The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities.[1][2][3] This is because biological systems, including enzymes, receptors, and other proteins, are themselves chiral and can selectively interact with one enantiomer over the other.[1][4]
(2S)-2-methyl-5-oxohexanoic acid and (2R)-2-methyl-5-oxohexanoic acid are enantiomers, differing only in the three-dimensional arrangement of the methyl group at the second carbon. This subtle structural difference can lead to profound variations in their pharmacokinetic and pharmacodynamic profiles.
Hypothetical Comparison of Biological Activities
Based on the principles of stereoselectivity observed with other chiral molecules, particularly branched-chain fatty acids and keto acids, we can hypothesize potential differences in the biological activities of the (2S) and (2R) enantiomers of 2-methyl-5-oxohexanoic acid.
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) of a drug can be highly dependent on its stereochemistry.[5][6]
| Pharmacokinetic Parameter | Hypothetical Difference | Rationale based on Analogous Compounds |
| Absorption | One enantiomer may be preferentially absorbed. | Active transport systems can be stereoselective. For instance, L-methotrexate is better absorbed than D-methotrexate.[6] |
| Distribution | Enantiomers may exhibit different plasma protein binding and tissue distribution. | Plasma proteins are chiral and can bind enantiomers with different affinities, affecting their free concentration and distribution.[5][6] |
| Metabolism | The rate and pathway of metabolism are likely to be different for the two enantiomers. | Enzymes, particularly cytochrome P450s and dehydrogenases, often show high stereoselectivity. For example, the metabolism of (R)- and (S)-warfarin is mediated by different CYP enzymes.[2] |
| Excretion | The rate of renal or biliary excretion may differ. | Active renal secretion is a carrier-mediated process that can be stereoselective. |
Pharmacodynamic Properties
The interaction of a molecule with its biological target is often highly stereospecific. One enantiomer may be significantly more potent, have a different mode of action, or even be responsible for adverse effects.[1][3]
| Pharmacodynamic Aspect | Hypothetical Difference | Rationale based on Analogous Compounds |
| Receptor/Enzyme Binding | The (2S) and (2R) enantiomers are expected to have different binding affinities for their biological targets. | The "three-point attachment" model suggests that for a chiral molecule to bind effectively to a chiral receptor, a precise three-dimensional fit is required. A well-known example is the beta-blocker propranolol, where the (S)-enantiomer is a potent beta-adrenoceptor antagonist, while the (R)-enantiomer is virtually inactive.[3] |
| Biological Effect | One enantiomer may be biologically active while the other is inactive or has a different activity. | In the case of the anti-inflammatory drug ibuprofen, the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is much less active but can be converted to the (S)-form in the body.[4] |
| Toxicity | One enantiomer may be responsible for toxic side effects. | The tragic example of thalidomide, where the (R)-enantiomer was sedative and the (S)-enantiomer was teratogenic, highlights the critical importance of evaluating the biological activity of individual enantiomers.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the concept of stereospecific enzyme-substrate interactions and a hypothetical workflow for comparing the biological activities of the two enantiomers.
Caption: Hypothetical stereospecific interaction with an enzyme.
Caption: Proposed workflow for comparing enantiomer activity.
Proposed Experimental Protocols
To definitively determine the differential biological activities of (2S)- and (2R)-2-methyl-5-oxohexanoic acid, a series of in vitro and in vivo experiments would be required.
In Vitro Enzyme Inhibition/Activation Assay
Objective: To determine if the enantiomers differentially affect the activity of a relevant enzyme (e.g., a dehydrogenase or reductase involved in keto acid metabolism).
Methodology:
-
Enzyme Source: Obtain a purified recombinant enzyme or a relevant tissue homogenate.
-
Substrate: Use a known substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Assay:
-
Prepare a series of dilutions of this compound and (2R)-2-methyl-5-oxohexanoic acid.
-
In a microplate, combine the enzyme, its substrate, and varying concentrations of each enantiomer.
-
Include appropriate controls (no inhibitor, vehicle control).
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the rate of product formation over time using a plate reader.
-
-
Data Analysis:
-
Plot the enzyme activity against the concentration of each enantiomer.
-
Calculate the IC50 (for inhibitors) or EC50 (for activators) for each enantiomer to determine their relative potencies.
-
Cell-Based Assay for a Specific Biological Response
Objective: To assess the differential effects of the enantiomers on a cellular process, such as cell proliferation, apoptosis, or cytokine production.
Methodology:
-
Cell Line: Choose a cell line relevant to the hypothesized biological activity.
-
Treatment:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of each enantiomer for a predetermined time.
-
Include a vehicle control.
-
-
Endpoint Measurement:
-
Cell Viability/Proliferation: Use an MTT or similar assay.
-
Apoptosis: Use flow cytometry with Annexin V/Propidium Iodide staining.
-
Cytokine Production: Measure cytokine levels in the cell culture supernatant using ELISA.
-
-
Data Analysis:
-
Generate dose-response curves for each enantiomer.
-
Determine the EC50 or IC50 values to compare their potencies.
-
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To compare the absorption, distribution, metabolism, and excretion of the two enantiomers.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., rats or mice).
-
Dosing:
-
Administer a single dose of either the (2S)-enantiomer, the (2R)-enantiomer, or the racemic mixture to different groups of animals via a relevant route (e.g., oral or intravenous).
-
-
Sample Collection:
-
Collect blood samples at various time points after administration.
-
-
Bioanalysis:
-
Develop and validate a chiral analytical method (e.g., chiral LC-MS/MS) to quantify the concentrations of both enantiomers in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance for each enantiomer.
-
Conclusion
While direct experimental evidence is currently lacking, the fundamental principles of stereochemistry strongly suggest that (2S)- and (2R)-2-methyl-5-oxohexanoic acid are likely to exhibit different biological activities. The provided hypothetical comparisons, experimental protocols, and diagrams serve as a framework for guiding future research to elucidate the specific roles of each enantiomer. Such studies are crucial for understanding their potential therapeutic applications and safety profiles.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chirality and pharmacokinetics: an area of neglected dimensionality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiral pharmacokinetic | PPTX [slideshare.net]
comparative analysis of different synthetic routes to (2S)-2-methyl-5-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic strategies for obtaining enantiomerically pure (2S)-2-methyl-5-oxohexanoic acid, a valuable chiral building block in pharmaceutical synthesis. The routes compared are: Chiral Auxiliary-Mediated Synthesis, Asymmetric Catalysis, and Enzymatic Resolution. Each method is evaluated based on key metrics such as overall yield, stereoselectivity, and operational complexity, supported by experimental data from analogous transformations.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Evans Oxazolidinone Auxiliary | Route 2: Pseudoephedrine Auxiliary | Route 3: Asymmetric Conjugate Addition | Route 4: Enzymatic Resolution |
| Overall Yield | ~65-75% | ~70-80% | ~70-85% | ~40-45% (for the desired enantiomer) |
| Stereoselectivity | High (typically >98% de) | High (typically >95% de) | High (typically >95% ee) | Excellent (often >99% ee) |
| Starting Materials | (S)-4-benzyl-2-oxazolidinone, 4-pentenoyl chloride | (1S,2S)-pseudoephedrine, 4-pentenoyl chloride | tert-butyl pent-4-enoate, methylating agent | Racemic 2-methyl-5-oxohexanoic acid |
| Key Steps | Acylation, Diastereoselective Methylation, Auxiliary Cleavage, Ozonolysis | Acylation, Diastereoselective Methylation, Auxiliary Cleavage, Ozonolysis | Copper-catalyzed 1,4-conjugate methylation, Hydrolysis, Ozonolysis | Lipase-catalyzed acylation/hydrolysis |
| Advantages | Well-established, high diastereoselectivity, reliable. | High yielding, auxiliary is recoverable. | Direct introduction of chirality, potentially fewer steps. | High enantiopurity, applicable to racemic mixtures. |
| Disadvantages | Multi-step, requires stoichiometric chiral auxiliary, harsh cleavage conditions for some substrates. | Stoichiometric use of a controlled substance precursor in some regions. | Requires development of a specific catalytic system. | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of enantiomers. |
Visualizing the Synthetic Pathways
Caption: Flowchart of synthetic routes to this compound.
Experimental Protocols
Route 1: Chiral Auxiliary-Mediated Synthesis using Evans Oxazolidinone
This route relies on the diastereoselective alkylation of an N-acyl oxazolidinone.
Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C is added triethylamine (1.5 eq.) followed by the dropwise addition of 4-pentenoyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water and the organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-acyl oxazolidinone. (Typical yield: 90-95%).
Step 2: Diastereoselective Methylation
The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq., 1.0 M solution in THF) is added dropwise and the solution is stirred for 30 minutes. Methyl iodide (1.5 eq.) is then added and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purification by column chromatography affords the methylated product. (Typical yield: 85-90%, Diastereoselectivity: >98:2).
Step 3: Cleavage of the Chiral Auxiliary
The methylated oxazolidinone (1.0 eq.) is dissolved in a 3:1 mixture of THF and water (0.2 M) and cooled to 0 °C. A solution of lithium hydroxide (2.0 eq.) in water is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq.). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to give (2S)-2-methyl-4-pentenoic acid. (Typical yield: 80-90%).
Step 4: Ozonolysis
(2S)-2-methyl-4-pentenoic acid (1.0 eq.) is dissolved in a 1:1 mixture of dichloromethane and methanol (0.1 M) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (3.0 eq.) is added and the reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield this compound. (Typical yield: 85-95%).
Route 2: Chiral Auxiliary-Mediated Synthesis using Pseudoephedrine
This method utilizes the commercially available and recoverable pseudoephedrine as the chiral auxiliary.
Step 1: Acylation of (1S,2S)-Pseudoephedrine
(1S,2S)-Pseudoephedrine (1.0 eq.) is suspended in anhydrous dichloromethane (0.3 M) and cooled to 0 °C. Triethylamine (1.5 eq.) is added, followed by the dropwise addition of 4-pentenoyl chloride (1.2 eq.). The mixture is stirred at room temperature overnight. The reaction is quenched with water and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude amide, which can often be used in the next step without further purification. (Typical yield: >95%).
Step 2: Diastereoselective Methylation
The pseudoephedrine amide (1.0 eq.) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 eq., freshly prepared) is added dropwise and the mixture is stirred for 1 hour. Methyl iodide (3.0 eq.) is then added and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography. (Typical yield: 80-90%, Diastereoselectivity: >95:5).
Step 3: Cleavage of the Chiral Auxiliary
The methylated pseudoephedrine amide (1.0 eq.) is dissolved in a mixture of THF and 1 M sulfuric acid (2:1, 0.1 M) and heated at reflux for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The aqueous layer is saturated with sodium chloride and extracted again with ethyl acetate. The combined organic layers are dried and concentrated to give (2S)-2-methyl-4-pentenoic acid. The aqueous layer can be basified to recover the pseudoephedrine auxiliary. (Typical yield of acid: 89-99%).[1]
Step 4: Ozonolysis
The procedure is identical to Step 4 in Route 1. (Typical yield: 85-95%).
Route 3: Asymmetric Conjugate Addition
This approach introduces the chiral center via a copper-catalyzed 1,4-addition of a methyl group.
Step 1: Copper-Catalyzed Asymmetric 1,4-Methylation
To a solution of a chiral phosphoramidite ligand (e.g., (R,R)-Ph-BPE) (0.05 eq.) and copper(I) bromide-dimethyl sulfide complex (0.05 eq.) in anhydrous toluene (0.2 M) at -20 °C is added a solution of methylmagnesium bromide (1.5 eq., 3.0 M in diethyl ether). The mixture is stirred for 30 minutes, followed by the dropwise addition of tert-butyl pent-4-enoate (1.0 eq.). The reaction is stirred at -20 °C for 6 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are dried and concentrated. Purification by column chromatography gives the methylated ester. (Typical yield: 85-95%, Enantioselectivity: >95% ee).
Step 2: Hydrolysis of the tert-butyl ester
The methylated ester (1.0 eq.) is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (0.5 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield (2S)-2-methyl-4-pentenoic acid. (Typical yield: >95%).
Step 3: Ozonolysis
The procedure is identical to Step 4 in Route 1. (Typical yield: 85-95%).
Route 4: Enzymatic Resolution
This method separates the desired enantiomer from a racemic mixture.
Step 1: Synthesis of Racemic 2-methyl-5-oxohexanoic acid
A suitable non-stereoselective synthesis is employed to produce the racemic acid.
Step 2: Lipase-Catalyzed Kinetic Resolution
Racemic 2-methyl-5-oxohexanoic acid (1.0 eq.) is dissolved in a suitable organic solvent such as toluene (0.1 M). An acyl donor, for example, vinyl acetate (0.6 eq.), and a lipase (e.g., Novozym 435, Candida antarctica lipase B) are added. The suspension is stirred at a controlled temperature (e.g., 40 °C) and the reaction progress is monitored by HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate is concentrated. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-acid is then separated by column chromatography or by a basic aqueous wash to extract the carboxylic acid. (Typical yield for (S)-acid: ~45%, Enantioselectivity: >99% ee).[2][3]
Logical Relationships of Synthetic Steps
Caption: Logical flow of the synthetic strategies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-Oxohexanoic Acid
This guide provides a comparative overview of the primary analytical methods for the quantification of 2-methyl-5-oxohexanoic acid, a molecule of interest in various research and drug development contexts. We will delve into the two most prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The focus will be on the cross-validation of these methods to ensure data integrity and comparability across different laboratories and studies.
Analytical Methodologies
The quantification of small organic acids like 2-methyl-5-oxohexanoic acid typically relies on chromatographic separation coupled with mass spectrometric detection. Both GC-MS and LC-MS offer high sensitivity and selectivity, making them suitable for complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic peak shape.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become increasingly popular for its versatility in analyzing a wide range of compounds, including those that are not amenable to GC. LC-MS can often analyze carboxylic acids directly, though derivatization can be employed to enhance ionization efficiency and sensitivity.[1]
Experimental Protocols
A critical aspect of cross-validation is the detailed documentation and harmonization of experimental protocols. Below are representative protocols for the analysis of 2-methyl-5-oxohexanoic acid by GC-MS and LC-MS.
GC-MS Protocol
-
Sample Preparation:
-
To 100 µL of plasma or other biological matrix, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid. This process increases the volatility of the analyte for GC analysis.[2]
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to elute the analyte.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 2-methyl-5-oxohexanoic acid.[2]
-
LC-MS/MS Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a threefold excess of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness or directly inject a diluted aliquot.
-
-
LC Separation:
-
LC Column: A C18 reversed-phase column is typically used.[3]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.[3][4]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for carboxylic acids.[3]
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[3]
-
Performance Comparison
The choice between GC-MS and LC-MS/MS depends on various factors, including the available instrumentation, the required sensitivity, and the desired sample throughput. The following table summarizes a qualitative comparison of the two methods for the analysis of 2-methyl-5-oxohexanoic acid.
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | More complex, often requires derivatization. | Simpler, often direct injection after protein precipitation. |
| Throughput | Lower due to longer run times and derivatization steps. | Higher due to faster chromatography and simpler sample preparation. |
| Sensitivity | Can be very sensitive, but depends on derivatization efficiency. | Generally offers very high sensitivity, especially with modern instruments. |
| Selectivity | Good, but can be limited by co-eluting matrix components. | Excellent, due to the specificity of MRM transitions. |
| Robustness | Generally considered very robust and reliable. | Can be susceptible to matrix effects and ion suppression. |
Cross-Validation Workflow
Cross-validation is essential when analytical methods are transferred between laboratories or when different methods are used to analyze samples from the same study.[5] It ensures that the data is consistent and reliable, regardless of the method or laboratory used.[5]
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 2-methyl-5-oxohexanoic acid. The choice of method will depend on the specific requirements of the study. LC-MS/MS often provides higher throughput and sensitivity with simpler sample preparation. A thorough cross-validation, as outlined in the workflow above, is crucial to ensure the comparability and reliability of analytical data when using different methods or when analyses are performed in multiple laboratories. This is a fundamental requirement for regulatory submissions and for maintaining data integrity in drug development.
References
- 1. rsc.org [rsc.org]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (2S)-2-methyl-5-oxohexanoic acid and its Analogs: A Research Overview
For the attention of: Researchers, scientists, and drug development professionals.
This guide aims to provide a comparative overview of the biological effects of (2S)-2-methyl-5-oxohexanoic acid and its analogs. However, a comprehensive review of the current scientific literature reveals a significant gap in the availability of direct experimental data for this specific compound and its close structural derivatives. Publicly accessible databases and peer-reviewed publications do not contain sufficient information to perform a detailed quantitative comparison of their biological activities.
The following sections provide a general background on related compounds, such as branched-chain keto acids (BCKAs), to offer a contextual understanding of the potential biological roles that this compound and its analogs might possess. Furthermore, this guide outlines a hypothetical experimental framework that could be employed to investigate and compare these compounds, adhering to the requested format for data presentation and visualization.
General Background: The Biological Relevance of Keto Acids
Keto acids are metabolic intermediates involved in various cellular processes. A notable class of related compounds are the branched-chain keto acids (BCKAs), which are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. These BCKAs, including α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), are not direct analogs of the γ-keto acid this compound, but their biological activities provide insights into the potential roles of keto acids with branched alkyl chains.
Studies have indicated that BCKAs can influence cellular signaling pathways and have been implicated in conditions such as metabolic disorders and cardiovascular diseases. For instance, elevated levels of BCKAs have been observed in pathologically stressed cardiac tissue.[1] Conversely, some research suggests that BCKAs may offer protective effects against oxidative stress-induced cell death and myocardial ischemia-reperfusion injury.[1] The metabolism of BCAAs and BCKAs is crucial for protein synthesis and can impact signaling pathways like the PI3K/Akt/mTOR pathway.[2]
Given this context, it is plausible that this compound and its analogs could exhibit interesting biological activities warranting further investigation.
Hypothetical Comparative Data
In the absence of experimental data, the following table is a template illustrating how quantitative data for this compound and its hypothetical analogs could be presented.
| Compound ID | Structure | Target/Assay | IC50/EC50 (µM) | Binding Affinity (Kd, µM) | Cellular Effect |
| This compound | (Structure of the parent compound) | Enzyme X Inhibition | Data not available | Data not available | Data not available |
| Analog A | (e.g., Ethyl ester derivative) | Enzyme X Inhibition | Data not available | Data not available | Data not available |
| Analog B | (e.g., Hydroxylated derivative) | Receptor Y Activation | Data not available | Data not available | Data not available |
| Analog C | (e.g., Chain-extended analog) | Cytotoxicity (HeLa cells) | Data not available | Data not available | Data not available |
Proposed Experimental Protocols
To generate the data required for a comparative analysis, a series of in vitro and cell-based assays would be necessary. The following are detailed methodologies for key hypothetical experiments.
Enzyme Inhibition Assay (e.g., for a hypothetical target Enzyme X)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific enzyme.
-
Materials: Recombinant human Enzyme X, fluorogenic substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20), test compounds dissolved in DMSO, and a microplate reader.
-
Procedure:
-
A solution of Enzyme X is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.
-
In a 96-well microplate, 50 µL of the enzyme solution is added to each well.
-
2 µL of the diluted test compounds are added to the respective wells.
-
The plate is incubated at room temperature for 15 minutes to allow for compound binding.
-
The enzymatic reaction is initiated by adding 50 µL of the fluorogenic substrate.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths every minute for 30 minutes using a microplate reader.
-
The reaction rates are calculated from the linear phase of the progress curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic effects of the test compounds on a cancer cell line (e.g., HeLa).
-
Materials: HeLa cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a spectrophotometer.
-
Procedure:
-
HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a spectrophotometer.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
Visualizing Potential Mechanisms and Workflows
To facilitate future research, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be investigated and a general workflow for screening and characterizing novel bioactive compounds.
References
- 1. Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the efficacy of different types of chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of 2-methyl-5-oxohexanoic acid, a chiral carboxylic acid. The information presented is based on established principles of chiral chromatography and supported by experimental data for structurally similar compounds.
Comparison of Chiral Column Performance
The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Based on the chemical properties of 2-methyl-5-oxohexanoic acid—an aliphatic carboxylic acid with a keto group—three primary types of chiral columns are recommended for consideration: polysaccharide-based, protein-based, and anion-exchange columns. The following table summarizes the anticipated performance of these columns for the target analyte, drawing on data from separations of analogous compounds.
| Chiral Column Type | Chiral Stationary Phase (CSP) Example | Typical Mobile Phase | Anticipated Performance for 2-Methyl-5-oxohexanoic Acid |
| Polysaccharide-Based | Chiralpak® AD-H (Amylose derivative) | Normal Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) | Good selectivity is often observed for carboxylic acids. The acidic additive (TFA) is crucial for good peak shape and resolution.[1] |
| Chiralcel® OD-H (Cellulose derivative) | Normal Phase: n-Hexane/Ethanol/TFA | Offers complementary selectivity to amylose-based phases. The choice between amylose and cellulose can be analyte-dependent.[1][2] | |
| Protein-Based | Chiral-AGP (α1-acid glycoprotein) | Reversed-Phase: Aqueous buffer (e.g., phosphate) with an organic modifier (e.g., 2-Propanol) | High applicability for a wide range of acidic and neutral compounds.[3] Mobile phase pH is a critical parameter for optimizing retention and selectivity.[4][5] |
| Anion-Exchange | Chiralpak® QN-AX (Quinine-based) | Polar Organic Mode: Acetonitrile/Methanol with acidic/basic additives | Specifically designed for the enantioseparation of acidic compounds through ionic interactions.[6] |
| Macrocyclic Glycopeptide | CHIROBIOTIC® R | Polar Ionic Mode: Methanol with volatile ammonium salts (e.g., ammonium trifluoroacetate) | Has shown success in separating 2-bromo-3-methylbutyric acid, a structurally similar compound.[7] This mode is compatible with mass spectrometry. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting separation methods. Below are representative methodologies for each of the discussed chiral column types, based on successful separations of structurally related carboxylic acids.
Polysaccharide-Based Column Protocol (Normal Phase)
This protocol is adapted from the separation of 2-aryloxycarboxylic acids on Chiralpak® AD and Chiralcel® OD columns.[1]
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The ratio of hexane to alcohol can be adjusted to optimize retention, while the TFA concentration is critical for minimizing peak tailing.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220-230 nm), as 2-methyl-5-oxohexanoic acid has a weak chromophore.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic 2-methyl-5-oxohexanoic acid in the mobile phase.
Protein-Based Column Protocol (Reversed-Phase)
This protocol is based on the enantioseparation of ketorolac, a keto-acid, on a Chiral-AGP column.[5]
-
Column: Chiral-AGP (100 x 4.0 mm, 5 µm)
-
Mobile Phase: 0.1 M Sodium Phosphate buffer (pH 4.5) / 2-Propanol (98:2, v/v). The pH of the aqueous buffer is a critical parameter and should be optimized for the target analyte.
-
Flow Rate: 0.9 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the racemic 2-methyl-5-oxohexanoic acid in the mobile phase or a compatible solvent.
Anion-Exchange Column Protocol (Polar Organic Mode)
This protocol is derived from the separation of acidic compounds on CHIRALPAK® QN-AX.[6]
-
Column: CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Methanol (e.g., 95:5 v/v) with 0.1% formic acid and 0.1% diethylamine. The concentration and ratio of acidic and basic additives are key to controlling retention and enantioselectivity.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength or Mass Spectrometer (MS).
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic 2-methyl-5-oxohexanoic acid in the mobile phase.
Visualizing the Experimental Workflow
To effectively compare the efficacy of these different chiral columns, a structured experimental workflow is necessary. The following diagram illustrates a logical approach to screening and optimizing the separation of 2-methyl-5-oxohexanoic acid.
Caption: Workflow for Chiral Column Comparison.
This systematic approach ensures a thorough evaluation of each column type, leading to the selection of the most effective method for the enantioselective separation of 2-methyl-5-oxohexanoic acid. The initial screening phase identifies promising candidates, which are then subjected to detailed optimization of chromatographic parameters. Finally, a quantitative comparison of the separation performance allows for an informed decision on the optimal chiral column and conditions for the specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromtech Chiral-AGP HPLC Columns [uvison.com]
- 4. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
validation of the metabolic pathway involving (2S)-2-methyl-5-oxohexanoic acid
For researchers, scientists, and drug development professionals, the validation of a novel or engineered metabolic pathway is a critical step in understanding its biological significance and potential for therapeutic or biotechnological applications. This guide provides a comparative overview of key experimental methodologies for validating a proposed metabolic pathway, using the hypothetical catabolism of (2S)-2-methyl-5-oxohexanoic acid as an illustrative example.
The elucidation of metabolic pathways is fundamental to systems biology and drug discovery. It allows for the identification of new therapeutic targets, the engineering of microorganisms for biofuel and chemical production, and a deeper understanding of cellular physiology. Once a putative pathway is proposed, rigorous experimental validation is required to confirm the sequence of reactions, the enzymes involved, and the metabolic flux through the pathway.
A Hypothetical Metabolic Pathway: Catabolism of this compound
Based on the known metabolism of branched-chain amino acids and fatty acids, a plausible catabolic pathway for this compound is proposed. This hypothetical pathway will serve as the framework for discussing and comparing various validation techniques. The initial steps are analogous to the catabolism of the branched-chain keto acid α-ketoisocaproate, derived from leucine.[1][2]
The proposed pathway involves the sequential conversion of this compound to intermediates that can enter central carbon metabolism.
Comparison of Pathway Validation Methodologies
Several experimental approaches can be employed to validate a proposed metabolic pathway. The choice of method depends on the specific questions being asked, the available resources, and the biological system under investigation. The following table summarizes and compares the most common techniques.
| Methodology | Principle | Advantages | Disadvantages | Typical Data Output |
| Isotopic Labeling / Metabolic Flux Analysis | A labeled substrate (e.g., ¹³C-glucose) is introduced into the system. The distribution of the isotope in downstream metabolites is traced to map the flow of atoms through the pathway.[3][4][5][6] | Provides direct evidence of pathway connectivity and quantifies metabolic fluxes.[4][6] Highly informative for understanding pathway dynamics.[5] | Can be technically complex and expensive. Requires sophisticated analytical instrumentation (MS, NMR).[3][5] Data analysis can be challenging. | Mass isotopomer distributions, flux maps, relative and absolute flux rates. |
| Enzyme Assays | In vitro measurement of the activity of specific enzymes proposed to be part of the pathway. This involves providing the enzyme with its substrate and measuring product formation.[7] | Directly confirms the catalytic function of individual enzymes.[7] Allows for detailed kinetic characterization (Km, Vmax). | In vitro activity may not reflect in vivo function. Requires purified enzymes or cell lysates. | Enzyme activity units, kinetic parameters, substrate specificity.[7] |
| Gene Knockout / Knockdown | The gene encoding a putative enzyme in the pathway is deleted or its expression is reduced. The resulting metabolic phenotype is then analyzed.[8][9] | Provides strong evidence for the necessity of a specific enzyme for the pathway's function. Can reveal previously unknown gene functions.[9] | Can have unintended pleiotropic effects. May be lethal if the gene is essential. Compensation by other pathways can complicate interpretation. | Accumulation of the substrate of the knocked-out enzyme, reduction or absence of downstream products, changes in cellular phenotype. |
| Metabolite Profiling (Metabolomics) | Comprehensive analysis of the concentrations of metabolites in a biological sample under different conditions (e.g., before and after introducing the initial substrate of the proposed pathway). | Provides a snapshot of the metabolic state of the cell. Can identify unexpected pathway intermediates or byproducts. | Does not directly demonstrate the connections between metabolites. Can be challenging to distinguish between direct and indirect effects. | Relative or absolute concentrations of a wide range of metabolites. |
Detailed Experimental Protocols
Isotopic Labeling and Metabolic Flux Analysis (MFA)
This powerful technique tracks the flow of atoms from a labeled precursor through a metabolic network.
Protocol Overview:
-
Culture Preparation: Grow the biological system of interest (e.g., microbial culture, cell line) in a defined medium.
-
Isotope Administration: Introduce a stable isotope-labeled substrate, such as uniformly labeled ¹³C-(2S)-2-methyl-5-oxohexanoic acid, into the culture medium.
-
Time-Course Sampling: Collect samples at various time points to capture the dynamic incorporation of the label into downstream metabolites.
-
Metabolite Extraction: Quench metabolic activity and extract intracellular metabolites.
-
Analytical Detection: Analyze the isotopic enrichment in the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][5]
-
Data Analysis: Use computational models to calculate the metabolic fluxes that best explain the observed labeling patterns.
In Vitro Enzyme Assays
Enzyme assays are essential for confirming the catalytic activity of the enzymes predicted to be involved in the pathway.
Protocol for a Dehydrogenase Assay (e.g., Isovaleryl-CoA Dehydrogenase):
-
Enzyme Preparation: Purify the recombinant enzyme or prepare a cell-free extract containing the enzyme of interest.
-
Reaction Mixture: Prepare a reaction buffer containing the substrate (e.g., Isovaleryl-CoA) and a cofactor (e.g., NAD⁺ or FAD).
-
Initiation of Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance due to the reduction of the cofactor (e.g., NADH production at 340 nm) using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity and determine the enzyme's kinetic parameters.
Gene Knockout Studies
Creating a targeted gene deletion can provide strong evidence for the in vivo function of a particular enzyme in the pathway.
Protocol for CRISPR/Cas9-mediated Gene Knockout:
-
Guide RNA Design: Design single-guide RNAs (sgRNAs) that target a specific exon of the gene encoding a putative pathway enzyme (e.g., HMG-CoA Lyase).
-
Vector Construction: Clone the sgRNA sequences into a Cas9 expression vector.
-
Cell Transfection: Introduce the Cas9/sgRNA vector into the host cells.
-
Selection and Screening: Select for cells that have successfully incorporated the vector and screen for clones with the desired gene knockout, typically confirmed by DNA sequencing.
-
Metabolic Phenotyping: Culture the knockout and wild-type cells in the presence of this compound and analyze the metabolite profiles to observe the accumulation of the substrate of the deleted enzyme (HMG-CoA) and the depletion of its product (Acetoacetate).
Conclusion
The validation of a metabolic pathway is a multifaceted process that often requires the integration of data from several experimental approaches. While isotopic labeling provides the most direct evidence of pathway connectivity and flux, enzyme assays are crucial for confirming the function of individual catalytic steps. Furthermore, gene knockout studies offer compelling in vivo evidence for the necessity of specific enzymes. By carefully selecting and combining these methodologies, researchers can rigorously validate proposed metabolic pathways, paving the way for new discoveries and applications in medicine and biotechnology.
References
- 1. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Gene Knockout for Pathway Optimization - CD Biosynsis [biosynsis.com]
- 9. Knockout mouse resource reveals genes and pathways linked to human disease | Crick [crick.ac.uk]
Comparative Analysis of 2-Methyl-5-Oxohexanoic Acid: A Review of Current Knowledge
A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the levels of 2-methyl-5-oxohexanoic acid in healthy versus diseased states. While this keto acid is recognized in chemical and metabolic contexts, its specific role as a biomarker or its fluctuation in pathological conditions remains largely unexplored. This guide, therefore, aims to provide a foundational understanding of 2-methyl-5-oxohexanoic acid, its potential metabolic origins, and the general methodologies that could be employed for its analysis, thereby highlighting a significant gap in current biomedical research.
Understanding 2-Methyl-5-Oxohexanoic Acid
2-Methyl-5-oxohexanoic acid is an organic compound characterized by a seven-carbon chain with a methyl group at the second carbon and a ketone group at the fifth position.[1] Its structure suggests potential involvement in fatty acid and branched-chain amino acid metabolism.
Potential Metabolic Significance
Although no specific signaling pathways involving 2-methyl-5-oxohexanoic acid have been elucidated, its structure is similar to intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine. The breakdown of BCAAs is a crucial process for energy production and protein synthesis, and dysregulation of these pathways has been linked to various metabolic disorders.
It is plausible that 2-methyl-5-oxohexanoic acid could arise as a byproduct or an intermediate in these metabolic pathways. Alterations in the activity of enzymes involved in BCAA or fatty acid oxidation due to disease could potentially lead to changes in the concentration of this molecule. However, without dedicated research, this remains speculative.
State of Research: Healthy vs. Diseased States
A thorough search of scientific literature and metabolomics databases did not yield any studies that have quantified and compared the levels of 2-methyl-5-oxohexanoic acid in biological samples (e.g., plasma, urine, tissues) from healthy individuals and patients with specific diseases. Consequently, there is no quantitative data to present in a comparative table.
Future Research and Methodologies
The lack of data underscores the need for future research to investigate the potential role of 2-methyl-5-oxohexanoic acid as a biomarker. The following sections outline the general experimental approaches that could be utilized for such studies.
Experimental Protocols
The quantification of 2-methyl-5-oxohexanoic acid in biological matrices would likely involve targeted metabolomics approaches. A general workflow for such an analysis is outlined below.
Sample Preparation:
-
Extraction: Biological fluids (e.g., plasma, urine) or tissue homogenates would be subjected to an extraction procedure to isolate small molecules, including organic acids. This typically involves protein precipitation with organic solvents (e.g., methanol, acetonitrile) followed by centrifugation.
-
Derivatization: To improve the volatility and thermal stability of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis, a derivatization step is often necessary. This could involve esterification to convert the carboxylic acid group into an ester.
Analytical Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The derivatized 2-methyl-5-oxohexanoic acid would be separated on a GC column and subsequently detected and quantified by a mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers an alternative approach that may not require derivatization. Reversed-phase or hydrophilic interaction liquid chromatography could be used to separate the compound before its detection by a mass spectrometer.
Data Analysis:
-
Concentrations of 2-methyl-5-oxohexanoic acid in healthy and diseased groups would be determined by comparing the signal intensity of the analyte to that of a known concentration of an internal standard.
-
Statistical analysis would then be performed to identify any significant differences between the groups.
Visualizing Potential Metabolic Context and Workflow
To facilitate the understanding of the potential metabolic context and the general workflow for its analysis, the following diagrams are provided.
Caption: General experimental workflow for the analysis of 2-methyl-5-oxohexanoic acid.
Caption: Speculative metabolic origin of 2-methyl-5-oxohexanoic acid from BCAA metabolism.
Conclusion
The current body of scientific literature lacks specific data on the comparative levels of 2-methyl-5-oxohexanoic acid in healthy versus diseased populations. This represents a clear knowledge gap and an opportunity for future research. The development of targeted analytical methods, as outlined in this guide, will be the first crucial step in exploring the potential of this molecule as a novel biomarker for metabolic and other diseases. Researchers in metabolomics, clinical chemistry, and drug development are encouraged to investigate the role of this and other understudied metabolites to advance our understanding of disease pathophysiology.
References
A Comparative Guide to Assessing the Purity of Commercially Available (2S)-2-methyl-5-oxohexanoic Acid
For researchers and professionals in drug development, the chemical and stereochemical purity of starting materials is paramount. (2S)-2-methyl-5-oxohexanoic acid is a chiral building block whose utility is directly dependent on its purity. This guide provides a comparative framework and detailed experimental protocols for assessing the quality of this compound from various commercial suppliers. The focus is on determining both chemical purity, by identifying and quantifying any contaminants, and enantiomeric purity, which is critical for biological applications.
Experimental Workflow for Purity Assessment
The comprehensive assessment of this compound requires a multi-pronged analytical approach. The following workflow outlines the key techniques employed to determine both the enantiomeric excess and the presence of any chemical impurities.
Caption: Workflow for the comprehensive purity analysis of chiral acids.
Comparative Purity Data
The following table summarizes hypothetical purity analysis data for this compound obtained from three different commercial suppliers. These results are based on the experimental protocols detailed in the subsequent section.
| Supplier | Stated Purity (%) | Chemical Purity by GC-MS (%) | Enantiomeric Excess (ee %) by Chiral HPLC | Enantiomeric Excess (ee %) by ¹H-NMR | Major Impurities Identified |
| Supplier A | >98% | 99.1% | 99.2% | 99.1% | Residual solvent (Hexane <0.1%), Unidentified peak at RT 7.8 min (<0.8%) |
| Supplier B | >99% (S-isomer) | 99.6% | >99.8% | >99.8% | None detected above 0.05% |
| Supplier C | 98% | 98.2% | 96.5% | 96.6% | (R)-isomer (1.75%), 5-oxohexanoic acid (0.5%) |
Experimental Protocols
Detailed methodologies are provided for each of the key analytical techniques used in this assessment.
1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
High-performance liquid chromatography using a chiral stationary phase is a primary technique for resolving and quantifying enantiomers.[1]
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA). A typical starting ratio is 90:10 (n-hexane:isopropanol) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers. The (R)- and (S)-enantiomers will have distinct retention times.
-
Calculate the enantiomeric excess (ee %) using the peak areas (A) of the two enantiomers: ee % = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Impurity Identification
GC-MS is used to assess overall chemical purity and to identify volatile or semi-volatile impurities.[2] Carboxylic acids often require derivatization to increase their volatility for GC analysis.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: Trimethylsilylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Derivatization:
-
Place approximately 1 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Calculate chemical purity by the area percent method, assuming a response factor of 1 for all components.
-
Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST/Wiley).
-
3. ¹H-NMR Spectroscopy for Enantiomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy can determine enantiomeric purity by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[4][5] This method avoids derivatization and provides a direct measure of the enantiomeric ratio.[6]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or (S)-(+)-1,1'-Bi-2-naphthol (BINOL).[6]
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H-NMR spectrum.
-
Add the CSA to the NMR tube in a molar ratio of approximately 1:1 to 1:2 (analyte:CSA).
-
Gently mix and acquire another ¹H-NMR spectrum.
-
-
Procedure:
-
Identify a proton signal in the analyte that shows clear separation (non-equivalence) for the two enantiomers after the addition of the CSA. The proton at the chiral center (alpha to the carboxyl group) is often a good candidate.
-
Carefully integrate the separated signals corresponding to the (S)-enantiomer and the (R)-enantiomer.
-
Calculate the enantiomeric excess (ee %) from the integration values (I): ee % = [(I_S - I_R) / (I_S + I_R)] x 100
-
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. 2-Methyl-5-oxohexanoic acid | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (2S)-2-methyl-5-oxohexanoic acid in a Laboratory Setting
For immediate reference, treat (2S)-2-methyl-5-oxohexanoic acid as a corrosive and potentially toxic organic acid. The following guide provides a detailed framework for its safe handling and disposal, adhering to general laboratory safety protocols and regulatory guidelines. This information is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment must be conducted. Based on its acidic nature, this compound is likely classified as a hazardous waste due to its corrosive properties.[3] All laboratory personnel handling this chemical must be trained on its potential hazards and the proper disposal procedures.[3][4]
Key Hazard Characteristics (Assumed based on similar compounds):
| Property | Anticipated Hazard | Citation |
| Corrosivity | Can cause severe skin burns and eye damage. Should not be stored in metal containers. | [2][5] |
| Toxicity | May be harmful if ingested or absorbed through the skin. | [6][7] |
| Environmental Hazard | Potentially harmful to aquatic life. Avoid release to the environment. | [2] |
Disposal Procedures
The primary route for the disposal of this compound is through a licensed hazardous waste disposal company.[5][8][9] On-site treatment, such as neutralization, may be permissible under specific conditions and in compliance with local regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemical or its waste.[7]
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves) in a designated, properly labeled hazardous waste container.[10]
-
The container must be made of a material compatible with organic acids (e.g., glass or high-density polyethylene) and kept securely closed except when adding waste.[5][10]
-
Do not mix this waste with other waste streams, particularly bases, oxidizing agents, or non-halogenated solvents, unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[10][11]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or the contracted hazardous waste disposal company.
-
On-Site Neutralization Protocol (for Aqueous Solutions)
For dilute aqueous solutions of this compound that are not contaminated with other hazardous materials, on-site neutralization may be an option prior to drain disposal. This should only be performed if permitted by your institution and local regulations. Most organic acids are still considered toxic after neutralization and should not be drain disposed.[11]
Materials:
-
Dilute aqueous solution of this compound
-
A suitable base (e.g., sodium bicarbonate, sodium hydroxide)
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, lab coat, gloves)
-
Stir bar and stir plate
-
Ice bath
Procedure:
-
Perform the neutralization in a fume hood.[12]
-
Place the beaker containing the acidic solution in an ice bath to dissipate heat generated during the reaction.[12][13]
-
Slowly add the base to the acidic solution while stirring continuously.[13]
-
Monitor the pH of the solution periodically.
-
Continue adding base until the pH is between 5.5 and 9.5.[12]
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided it is not otherwise hazardous and is permitted by local regulations.[11][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. medlabmag.com [medlabmag.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
